Detirelix
Description
Structure
2D Structure
Properties
CAS No. |
89662-30-6 |
|---|---|
Molecular Formula |
C78H105ClN18O13 |
Molecular Weight |
1538.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C78H105ClN18O13/c1-7-83-78(84-8-2)86-34-14-13-21-58(68(102)92-60(37-45(3)4)69(103)91-59(22-15-35-85-77(81)82)76(110)97-36-16-23-66(97)75(109)88-46(5)67(80)101)90-71(105)62(40-49-27-32-55(100)33-28-49)94-74(108)65(44-98)96-73(107)64(42-53-43-87-57-20-12-11-19-56(53)57)95-72(106)63(39-48-25-30-54(79)31-26-48)93-70(104)61(89-47(6)99)41-50-24-29-51-17-9-10-18-52(51)38-50/h9-12,17-20,24-33,38,43,45-46,58-66,87,98,100H,7-8,13-16,21-23,34-37,39-42,44H2,1-6H3,(H2,80,101)(H,88,109)(H,89,99)(H,90,105)(H,91,103)(H,92,102)(H,93,104)(H,94,108)(H,95,106)(H,96,107)(H4,81,82,85)(H2,83,84,86)/t46-,58-,59+,60+,61-,62+,63-,64-,65+,66+/m1/s1 |
InChI Key |
OFQNFLLLCMQNEP-MIPXGPCFSA-N |
SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC |
Other CAS No. |
89662-30-6 |
sequence |
XXWSYXLRPA |
Synonyms |
1-(N-Ac-2-Npa)-2-(4-Cpa)-3-Trp-6-(Et2-hArg)-10-AlaNH2-GnRH detirelix GnRH, N-acetyl-3-(2-naphthyl)-Ala(1)-4-Cl-Phe(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)- LHRH, (N-Ac-2-Npa)(1)-4-Cpa(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)- LHRH, N-acetyl-2-naphthylalanyl(1)-4-chlorophenylalanyl(2)-tryptophyl(3)-diethylhomoarginyl(6)-alaninamide(10)- LHRH, N-acetyl-3-(2-naphthyl)-Ala(1)-4-Cl-Phe(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)- RS 68439 RS-68439 |
Origin of Product |
United States |
Foundational & Exploratory
Detirelix: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Detirelix is a potent, synthetic, small-molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] As a member of the '-relix' class of drugs, its primary mechanism of action involves the direct, competitive blockade of GnRH receptors in the anterior pituitary gland. This action prevents the downstream signaling cascade responsible for the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Consequently, this compound induces a rapid and profound suppression of gonadal sex steroid production, including testosterone and estrogens, without the initial stimulatory surge observed with GnRH agonists. This technical guide provides an in-depth exploration of its molecular interactions, pharmacodynamic effects, and the experimental evidence that defines its mechanism.
Core Mechanism: Competitive Antagonism at the GnRH Receptor
The physiological regulation of the reproductive axis is initiated by the pulsatile release of GnRH from the hypothalamus. GnRH binds to its G-protein coupled receptor (GnRHR) on pituitary gonadotroph cells, triggering a signaling cascade that results in the synthesis and secretion of LH and FSH.[2]
This compound functions by competitively binding to these pituitary GnRH receptors, effectively preventing endogenous GnRH from initiating its biological effects.[3][4] Unlike GnRH agonists, which initially stimulate the receptor before inducing desensitization, this compound provides immediate inhibition, leading to a rapid decrease in circulating gonadotropins and, subsequently, sex hormones.[5][6][7]
The GnRH Receptor Signaling Pathway
The binding of GnRH to its receptor primarily activates the Gαq/11 G-protein. This initiates a cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. These events are crucial for the transcriptional regulation and release of LH and FSH subunits.[2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degarelix: a gonadotropin-releasing hormone antagonist for the management of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Degarelix, a new GnRH blocker from Ferring - Ferring Global [ferring.com]
- 6. The efficacy and safety of degarelix: a 12-month, comparative, randomized, open-label, parallel-group phase III study in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degarelix: a novel gonadotropin-releasing hormone blocker for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Detirelix: A Technical Guide to a Potent GnRH Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detirelix is a potent, synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH). It functions as a competitive antagonist of the GnRH receptor (GnRHR), playing a crucial role in the regulation of the hypothalamic-pituitary-gonadal axis. By blocking the GnRH receptor, Detirellix inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This, in turn, leads to a rapid and reversible suppression of gonadal steroidogenesis, making it a subject of significant interest for various therapeutic applications, including hormone-dependent cancers and disorders of the reproductive system. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its pharmacological effect by competitively binding to GnRH receptors on pituitary gonadotrope cells.[1] Unlike GnRH agonists, which initially cause a surge in LH and FSH secretion before downregulating the receptors, this compound and other GnRH antagonists produce an immediate and profound blockade of the receptor without an initial stimulatory phase.[2] This direct and competitive antagonism prevents endogenous GnRH from binding and initiating the downstream signaling cascade that leads to the synthesis and release of gonadotropins. The subsequent decrease in circulating LH and FSH levels results in a rapid reduction of testosterone production in males and estrogen in females.[1]
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Type | Value | Reference |
| ED50 for Histamine Release | Rat | Peritoneal Mast Cells | 0.21 µg/kg | [3] |
Table 2: In Vivo Activity & Toxicity of this compound
| Parameter | Species | Administration Route | Value | Reference |
| ED50 for Hypotensive Activity | Rat | Intravenous | 41 µg/kg | [3] |
| Acute IV Toxicity (Clinical Signs) | Rat | Intravenous | ≥ 0.3 mg/kg | [1] |
| Acute IV Toxicity (Clinical Signs) | Cynomolgus Monkey | Intravenous | ≥ 0.5 mg/kg | [1] |
| Subchronic Toxicity (Reproductive Organ Atrophy) | Rat | Subcutaneous | ≥ 0.4 mg/kg/day | [1] |
| Subchronic Toxicity (Reproductive Organ Atrophy) | Cynomolgus Monkey | Subcutaneous | ≥ 0.2 mg/kg/day | [1] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose | Administration Route | Cmax | t½ (Elimination) | Bioavailability | Reference |
| Sheep | 80 µg/kg | Intratracheal | 9.2 ng/mL | 9.8 ± 1.3 h | 9.8 ± 3.9% | N/A |
| Rat | 300 µg/kg | Intravenous | - | 1.6 h | - | N/A |
| Monkey | 80 µg/kg | Intravenous | - | 7.1 h | - | N/A |
| Monkey | 0.2 mg/kg | Subcutaneous | - | 18.7 h | - | N/A |
| Monkey | 1.0 mg/kg | Subcutaneous | - | 31.6 h | - | N/A |
Experimental Protocols
In Vitro GnRH Receptor Binding Assay (Competitive)
This protocol describes a general method for determining the binding affinity of a test compound like this compound to the GnRH receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membrane preparations from cells expressing the GnRH receptor (e.g., pituitary cells from rats or a stable cell line like CHO-K1 or HEK293 expressing the human GnRH receptor).
-
Radioligand: A high-affinity radiolabeled GnRH analog (e.g., [125I]-Buserelin, [125I]-Triptorelin).
-
Test Compound: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a potent unlabeled GnRH agonist or antagonist.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and a carrier protein like bovine serum albumin (BSA).
-
Filtration System: A cell harvester and glass fiber filters pre-treated to reduce non-specific binding.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the receptor-containing tissue or cells in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and radioligand.
-
Non-specific Binding: Non-specific binding control, membrane preparation, and radioligand.
-
Competitive Binding: this compound at various concentrations, membrane preparation, and radioligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Efficacy Study: Testosterone Suppression in a Rat Model
This protocol outlines a typical in vivo study to assess the efficacy of this compound in suppressing testosterone levels in male rats.
Materials:
-
Animals: Adult male rats (e.g., Sprague-Dawley).
-
Test Article: this compound formulated in a suitable vehicle for subcutaneous administration.
-
Vehicle Control: The vehicle used to formulate this compound.
-
Blood Collection Supplies: Syringes, needles, and tubes for blood sample collection.
-
Anesthesia: As required for blood collection.
-
Hormone Assay Kits: Validated kits for measuring serum testosterone and LH levels.
Procedure:
-
Acclimatization: Acclimate the rats to the housing conditions for at least one week prior to the study.
-
Grouping and Dosing: Randomly assign the rats to different treatment groups (e.g., vehicle control and different dose levels of this compound). Administer a single subcutaneous injection of the vehicle or this compound.
-
Blood Sampling: Collect blood samples from the rats at various time points post-dosing (e.g., pre-dose, and at several intervals over a period of days or weeks).
-
Hormone Analysis: Process the blood samples to obtain serum and measure the concentrations of testosterone and LH using appropriate assay kits.
-
Data Analysis: Plot the mean serum testosterone and LH concentrations for each group over time. Compare the hormone levels in the this compound-treated groups to the vehicle control group to determine the extent and duration of suppression. Calculate the percentage of testosterone suppression at each time point.
Visualizations
GnRH Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of GnRH to its receptor and the point of inhibition by this compound.
Experimental Workflow: In Vivo Efficacy Study
The diagram below outlines the typical workflow for an in vivo study to evaluate the efficacy of a GnRH antagonist like this compound.
Conclusion
This compound is a potent GnRH antagonist with a clear mechanism of action that leads to rapid and effective suppression of gonadotropins and gonadal steroids. The available preclinical data demonstrate its in vivo activity and provide insights into its pharmacokinetic and toxicological profile. While specific in vitro binding affinity data for this compound remains to be fully disclosed in publicly accessible literature, the provided experimental protocols offer a framework for its further characterization. The diagrams of the signaling pathway and experimental workflow serve as valuable tools for researchers in understanding and investigating the properties of this compound and other GnRH antagonists. Further research and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in various hormone-dependent conditions.
References
- 1. Acute and subchronic toxicity studies with this compound, a luteinizing hormone-releasing hormone antagonist, in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist Degarelix on Human Prostate Cell Growth | PLOS One [journals.plos.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
Detirelix: A Technical Overview of a Gonadotropin-Releasing Hormone Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Detirelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist. By competitively blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing downstream production of gonadal steroids. This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical structure, properties, and mechanism of action of this compound. Due to the limited publicly available data for this compound, this guide also incorporates general principles and methodologies relevant to the study of GnRH antagonists.
Chemical Structure and Properties
This compound is a complex synthetic peptide with the systematic name N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-D-tryptophyl-L-seryl-L-tyrosyl-N6-(diethylcarbamimidoyl)-D-lysyl-L-leucyl-L-arginyl-L-prolyl-D-alaninamide. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₇₈H₁₀₅ClN₁₈O₁₃ | [1][2] |
| Molecular Weight | 1538.24 g/mol | [2] |
| Monoisotopic Weight | 1536.78 Da | [3] |
| Synonyms | RS-68439, (N-Ac-2-Npa)1-(4-Cpa)2-Trp3-(Et2-hArg)6-AlaNH2(10)-LHRH | [1][4] |
| Physical Appearance | Not publicly available | |
| Solubility | Not publicly available | |
| SMILES | CCNC(=NCC)NCCCC--INVALID-LINK--C)C(=O)N--INVALID-LINK--N)C(=O)N1CCC[C@H]1C(=O)N--INVALID-LINK--C(=O)N">C@HNC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)C | [3] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotroph cells.[3] The binding of endogenous GnRH to its receptor typically initiates a signaling cascade that leads to the synthesis and secretion of LH and FSH. This compound, by blocking this binding, prevents the activation of the downstream signaling pathway.
The GnRH receptor is primarily coupled to the Gαq/11 protein. Upon activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in the transcription, synthesis, and release of LH and FSH. This compound abrogates this entire process by preventing the initial receptor activation.
Quantitative Data
Publicly available quantitative data for this compound is limited. The following tables summarize the known values.
Table 1: In Vitro Properties of this compound
| Parameter | Species | Value | Reference(s) |
| ED₅₀ for Histamine Release (from peritoneal mast cells) | Rat | 0.21 µg/kg | [5] |
Table 2: Pharmacodynamic Effects of this compound in Humans (Healthy Women)
| Parameter | Time Post-Injection | Mean Suppression (%) | Reference(s) |
| Serum Luteinizing Hormone (LH) | 8 hours | 74 ± 2 | [6] |
| Serum Follicle-Stimulating Hormone (FSH) | 8 hours | 26 ± 3 | [6] |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Species | Route | Dose | Value | Reference(s) |
| Plasma Elimination Half-life (t½) | Rat | IV | 300 µg/kg | 1.6 hours | [7] |
| Plasma Clearance | Rat | IV | 300 µg/kg | 3.3 ml/min/kg | [7] |
| Plasma Elimination Half-life (t½) | Monkey | IV | 80 µg/kg | 7.1 hours | [7] |
| Plasma Clearance | Monkey | IV | 80 µg/kg | 1.3 ml/min/kg | [7] |
| Plasma Elimination Half-life (t½) | Monkey | SC | 0.2 mg/kg | 18.7 hours | [7] |
| Plasma Elimination Half-life (t½) | Monkey | SC | 1.0 mg/kg | 31.6 hours | [7] |
Experimental Protocols
GnRH Receptor Binding Assay (General Protocol)
A competitive radioligand binding assay would be used to determine the binding affinity of this compound for the GnRH receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the GnRH receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
A radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Method:
-
A constant concentration of the radiolabeled GnRH analog is incubated with the GnRH receptor-containing cell membranes in the presence of varying concentrations of unlabeled this compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold wash buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Pharmacodynamic Assessment (General Protocol)
This protocol outlines a general approach to assess the in vivo effects of this compound on gonadotropin and steroid hormone levels.
Objective: To evaluate the dose-dependent effect of this compound on serum LH, FSH, and testosterone/estradiol levels in an animal model.
Materials:
-
Mature male or female animal models (e.g., rats, monkeys).
-
This compound formulated for subcutaneous injection.
-
Vehicle control.
-
Blood collection supplies.
-
ELISA or radioimmunoassay kits for LH, FSH, and testosterone/estradiol.
Method:
-
Animals are randomized into treatment groups, including a vehicle control group and multiple dose groups of this compound.
-
A baseline blood sample is collected from each animal.
-
This compound or vehicle is administered via subcutaneous injection.
-
Blood samples are collected at predetermined time points post-dosing (e.g., 1, 2, 4, 8, 24, 48, 72 hours).
-
Serum is separated from the blood samples.
-
Serum concentrations of LH, FSH, and testosterone (in males) or estradiol (in females) are measured using validated immunoassay methods.
-
The data are analyzed to determine the extent and duration of hormone suppression for each dose group compared to the control group.
Synthesis
Detailed, step-by-step protocols for the chemical synthesis of this compound are not publicly available. However, based on its peptide structure, it is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. The synthesis of the related compound, Degarelix, has been described using both Boc and Fmoc solid-phase chemistry.[1][8][9]
Conclusion
This compound is a potent GnRH antagonist with a clear mechanism of action involving the competitive blockade of the GnRH receptor. The available data, although limited, demonstrates its ability to rapidly suppress gonadotropin and gonadal steroid levels. Further research and publication of detailed experimental data would be necessary to fully elucidate its pharmacological profile and clinical potential. This guide provides a foundational understanding of this compound based on the currently accessible scientific literature.
References
- 1. WO2012055905A1 - Process for the manufacture of degarelix and its intermediates - Google Patents [patents.google.com]
- 2. The efficacy and safety of degarelix: a 12-month, comparative, randomized, open-label, parallel-group phase III study in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. A novel GnRH antagonist protocol based on LH levels versus traditional flexible GnRH antagonist protocol in PCOS patients undergoing in vitro fertilization: study protocol for a randomized controlled, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8828938B2 - Method for the manufacture of degarelix - Google Patents [patents.google.com]
- 9. WO2011066386A1 - Process for production of degarelix - Google Patents [patents.google.com]
The Synthesis and Derivatives of Detirelix: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Detirelix is a potent third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1] As a decapeptide, it functions by competitively blocking the GnRH receptor, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This action leads to a rapid and reversible suppression of the hypothalamic-pituitary-gonadal axis. This technical guide provides a comprehensive overview of the synthesis of this compound, explores the landscape of its derivatives, and details its mechanism of action. While specific experimental data for this compound derivatives are limited in publicly available literature, this document consolidates the known information on this compound itself and draws parallels from the synthesis of similar GnRH antagonists to provide a foundational understanding for researchers in the field.
Introduction to this compound
This compound is a synthetic decapeptide with the amino acid sequence [N-Ac-D-Nal(2)1,D-pCl-Phe2,D-Trp3,D-hArg(Et2)6,D-Ala10] GnRH.[2] It is classified as a small molecule drug and a GnRH inhibitor, also referred to as a GnRH receptor modulator or antagonist.[3] Its primary pharmacological effect is the suppression of gonadotropin secretion, which in turn inhibits follicular development and ovulation.[2] Studies have shown that this compound can significantly decrease serum LH and estradiol concentrations.[2]
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇₈H₁₀₅ClN₁₈O₁₃ |
| Monoisotopic Molecular Weight | 1536.78 Da |
| Classification | Gonadotropin-Releasing Hormone (GnRH) Antagonist |
Synthesis of this compound
Experimental Protocol: Representative Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-D-Ala-Wang resin
-
Fmoc-protected amino acids corresponding to the this compound sequence (Fmoc-D-Nal, Fmoc-D-pCl-Phe, Fmoc-D-Trp, Fmoc-L-Ser(tBu), Fmoc-L-Tyr(tBu), Fmoc-D-hArg(Et2), Fmoc-L-Leu, Fmoc-L-Pro)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Acetic anhydride
-
Solvents (DMF, DCM)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: The Fmoc-D-Ala-Wang resin is swollen in a suitable solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent (e.g., HBTU/HOBt or DIC) and coupled to the deprotected amino group on the resin-bound peptide. The completion of the coupling reaction is monitored (e.g., by Kaiser test).
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence until the full-length peptide is assembled on the resin.
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, the N-terminus is acetylated using acetic anhydride.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified this compound is characterized by mass spectrometry to confirm its molecular weight and purity.
Synthesis Workflow Diagram
Caption: A generalized workflow for the solid-phase synthesis of this compound.
This compound Derivatives
A thorough review of the scientific literature did not yield specific examples of synthesized this compound derivatives or their structure-activity relationship (SAR) studies. Research in the field of GnRH antagonists has largely focused on newer generations of molecules like Degarelix. However, based on SAR studies of other GnRH antagonists, hypothetical derivatives of this compound could be designed to explore improvements in properties such as:
-
Binding Affinity: Modifications to the amino acids at key positions could enhance the interaction with the GnRH receptor.
-
Solubility and Stability: Introduction of more hydrophilic or sterically hindering residues could improve aqueous solubility and resistance to enzymatic degradation.
-
Pharmacokinetics: Altering the peptide backbone or side chains could modulate the half-life and clearance of the drug.
Future research could involve the substitution of amino acids in the this compound sequence with other natural or unnatural amino acids to investigate the impact on its biological activity.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by acting as a competitive antagonist at the gonadotropin-releasing hormone receptor (GnRH-R) in the anterior pituitary gland. By binding to the receptor without activating it, this compound prevents the endogenous GnRH from binding and stimulating the release of LH and FSH. This leads to a rapid decrease in the circulating levels of these gonadotropins, which in turn suppresses the production of gonadal steroids like estrogen and testosterone.
GnRH Antagonist Signaling Pathway
Caption: Signaling pathway of GnRH and the antagonistic action of this compound.
Conclusion
This compound remains a significant molecule in the study of GnRH antagonists. While detailed protocols for its synthesis and information on its derivatives are not widely published, the foundational knowledge of its structure and mechanism of action provides a strong basis for further research. The application of modern peptide synthesis techniques, guided by the principles of structure-activity relationships observed in similar compounds, holds the potential for the development of novel this compound derivatives with enhanced therapeutic profiles. Further investigation into the synthesis and biological evaluation of such derivatives is warranted to fully explore the therapeutic potential of this class of compounds.
References
The Pharmacokinetics and Pharmacodynamics of Detirelix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detirelix is a potent, long-acting synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH). It functions as a competitive antagonist to the GnRH receptor, playing a crucial role in the modulation of the hypothalamic-pituitary-gonadal axis. By inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, this compound effectively suppresses gonadal steroidogenesis. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical and clinical data.
Mechanism of Action
This compound exerts its pharmacological effects through competitive antagonism of GnRH receptors located on the surface of gonadotrope cells in the anterior pituitary gland. Unlike GnRH agonists, which initially cause a surge in LH and FSH release before downregulating the receptors, this compound produces an immediate and dose-dependent inhibition of gonadotropin secretion without an initial stimulatory phase. This direct blockade leads to a rapid reduction in the synthesis and release of LH and FSH, which in turn decreases the production of gonadal hormones such as estrogen and progesterone in females.
Signaling Pathway
The binding of this compound to the GnRH receptor competitively blocks the binding of endogenous GnRH, thereby inhibiting the G-protein-coupled signaling cascade that leads to gonadotropin release.
Pharmacokinetics
Comprehensive human pharmacokinetic data for this compound is limited in the public domain. The available data is primarily derived from animal studies.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Following subcutaneous administration in monkeys, this compound exhibits a prolonged absorption phase, with long plasma half-lives suggesting the formation of a depot at the injection site. In unanesthetized sheep, this compound is systemically absorbed after intratracheal instillation or aerosol administration, with a bioavailability of approximately 9.8%.
-
Metabolism: In rats, this compound undergoes enzymatic hydrolysis. A major metabolite identified in rat bile is the 1-4 tetrapeptide fragment, resulting from the cleavage of the Ser4-Tyr5 peptide bond.
-
Excretion: Biliary excretion is the primary route of elimination in both rats and monkeys, with less than 10% of the drug being excreted renally.
Quantitative Pharmacokinetic Data (Animal Studies)
| Species | Route | Dose | t½ (elimination) | Clearance | Cmax | Tmax | Bioavailability | Reference |
| Rat | IV | 300 µg/kg | 1.6 hr | 3.3 ml/min/kg | - | - | - | |
| Monkey | IV | 80 µg/kg | 7.1 hr | 1.3 ml/min/kg | - | - | - | |
| Monkey | SC | 0.2 mg/kg | 18.7 hr | - | - | - | - | |
| Monkey | SC | 1.0 mg/kg | 31.6 hr | - | - | - | - | |
| Sheep | IV | 30 µg/kg | 7.2 ± 2.9 hr | - | - | - | - | |
| Sheep | Intratracheal | 80 µg/kg | 9.8 ± 1.3 hr | - | 9.2 ng/ml | 2 hr | 9.8 ± 3.9% |
Pharmacodynamics
Clinical studies in humans have demonstrated the potent suppressive effects of this compound on the pituitary-ovarian axis.
Hormonal Suppression in Healthy Women
A study involving healthy women who received 5 mg of this compound subcutaneously every other day for 27 days showed significant hormonal suppression.
| Hormone | Time to Onset/Maximal Effect | Extent of Suppression | Reference |
| LH | Suppression within 2 hours; Maximal suppression at 8 hours | 74 ± 2% | |
| FSH | Maximal suppression within 8 hours | 26 ± 3% | |
| Estrogen | Significant decrease | Lower than untreated controls | |
| Progesterone | Significant decrease | Lower than untreated controls |
Following the cessation of treatment, pituitary-ovarian function rapidly recovered, with an LH surge observed 10-16 days after the last injection, leading to ovulation.
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. The following methodologies are summarized from the available literature.
Clinical Pharmacodynamic Study in Healthy Women
-
Objective: To assess the ability of this compound to suppress gonadotropin secretion and inhibit follicular development and ovulation.
-
Subjects: Six healthy women with normal menstrual cycles.
-
Methodology:
-
Subcutaneous administration of 5 mg this compound every other day for 27 days.
-
Serial blood sampling to measure serum concentrations of LH, FSH, estrogen, and progesterone.
-
Monitoring of follicular development and ovulation.
-
-
Reference:
Preclinical Pharmacokinetic Studies
-
Objective: To determine the disposition of this compound in rats and monkeys.
-
Subjects: Rats and monkeys.
-
Methodology:
-
Administration of single intravenous or subcutaneous doses of this compound.
-
Collection of plasma and bile samples at various time points.
-
Analysis of this compound and its metabolites in the collected samples.
-
-
Reference:
Experimental Workflow for a Clinical Pharmacodynamic Study
Detirelix: A Technical Chronicle of a Pioneering GnRH Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Detirelix, a potent, second-generation gonadotropin-releasing hormone (GnRH) antagonist, emerged from the pioneering research efforts at Syntex Research in the late 1980s and early 1990s. As a decapeptide analog of native GnRH, this compound was rationally designed to competitively block the GnRH receptor in the pituitary gland, thereby inducing a rapid and reversible suppression of gonadotropin (luteinizing hormone and follicle-stimulating hormone) secretion. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and development timeline.
Introduction: The Quest for Direct Gonadotropin Suppression
The discovery of Gonadotropin-Releasing Hormone (GnRH) revolutionized reproductive endocrinology, offering a new target for therapeutic intervention in a range of hormone-dependent conditions. While early therapeutic strategies focused on GnRH agonists, which induce a paradoxical suppression of gonadotropins after an initial stimulatory flare, the direct and immediate inhibitory action of GnRH antagonists represented a significant therapeutic advance. This compound was a key player in this second wave of GnRH analog development.
Discovery and Development History
This compound, chemically identified as [N-Ac-D-Nal(2)1,D-pCl-Phe2,D-Trp3,D-hArg(Et2)6,D-Ala10]GnRH and also known by its research code RS-68439, was developed by Syntex Research.[1] The strategic chemical modifications to the native GnRH decapeptide backbone were aimed at enhancing receptor binding affinity and metabolic stability while minimizing the histamine-releasing side effects that plagued first-generation antagonists.
While the names of the lead scientists are not extensively documented in the readily available literature, the development of this compound was a part of a broader effort at Syntex to create potent and safe GnRH antagonists. The research culminated in clinical investigations in the early 1990s to evaluate its efficacy and safety in humans.
Development Timeline:
Caption: A simplified timeline illustrating the key stages in the development of this compound.
Mechanism of Action: Competitive Antagonism of the GnRH Receptor
This compound functions as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. By binding to the receptor without activating it, this compound prevents endogenous GnRH from stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a rapid decrease in circulating gonadotropin levels and, consequently, a suppression of gonadal steroidogenesis.
Signaling Pathway:
Caption: The GnRH signaling pathway and the inhibitory action of this compound.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose | Route of Administration | Elimination Half-life (t½) |
| Rat | 40 mg/kg | Subcutaneous | Not specified |
| Monkey | 40 mg/kg | Subcutaneous | Not specified |
Table 2: Clinical Efficacy of this compound in Healthy Women
| Parameter | Baseline (Mean ± SEM) | Post-treatment (Mean ± SEM) | % Suppression (Maximal) |
| Serum LH | Not specified | Significantly lower (p < 0.001) | 74% ± 2% |
| Serum FSH | Not specified | Not statistically different | 26% ± 3% |
| Serum Estradiol | 165 ± 15 pmol/L | 70 ± 11 pmol/L (at 24h) | Not specified |
| Serum Progesterone | Not specified | Significantly lower (p < 0.001) | Not specified |
Data from a study in six healthy women receiving subcutaneous injections of this compound.[1]
Experimental Protocols
Clinical Efficacy Study in Healthy Women (Abbreviated Protocol)
A study was conducted to assess the ability of this compound to suppress gonadotropin secretion and inhibit follicular development.[1]
Experimental Workflow:
Caption: A simplified workflow for the clinical evaluation of this compound in healthy women.
Methodology:
-
Subjects: Six healthy women with regular menstrual cycles.
-
Treatment: Subcutaneous injections of this compound.
-
Blood Sampling: Frequent blood samples were collected over the treatment period.
-
Hormone Analysis: Serum concentrations of LH, FSH, estradiol, and progesterone were determined using immunoassays.
-
Statistical Analysis: Hormone levels before and during treatment were compared using appropriate statistical tests.
Preclinical Acute Toxicity Studies (Abbreviated Protocol)
Acute toxicity studies were performed in rats and monkeys to assess the safety profile of this compound.
Methodology:
-
Animals: Rats and monkeys.
-
Administration: Single subcutaneous or intravenous doses of this compound.
-
Observation: Animals were monitored for clinical signs of toxicity and local reactions at the injection site.
-
Parameters: Observations included changes in appearance, behavior, and physiological functions.
Synthesis
While a detailed step-by-step synthesis protocol for this compound is not publicly available, it was synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The synthesis would have involved the use of specialized, non-proteinogenic amino acids characteristic of GnRH antagonists, such as D-Nal, D-pCl-Phe, D-Trp, and D-hArg(Et2).
Conclusion
This compound represented a significant step in the development of GnRH antagonists, demonstrating potent and rapid suppression of the pituitary-gonadal axis. The clinical and preclinical data available highlight its intended therapeutic potential in hormone-dependent conditions. Although it did not ultimately become a marketed drug, the research and development of this compound contributed valuable knowledge to the field of reproductive endocrinology and paved the way for the development of subsequent generations of GnRH antagonists with improved safety and efficacy profiles. This technical guide provides a consolidated resource for researchers and professionals interested in the history and science of GnRH analog development.
References
Detirelix: A Technical Guide to its Biological Activities and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Detirelix is a potent, early-generation, synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH). It functions as a competitive antagonist of the GnRH receptor (GnRH-R), a key regulator of the reproductive endocrine system. By blocking the GnRH-R in the anterior pituitary gland, this compound rapidly and reversibly inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, leads to a profound suppression of gonadal steroidogenesis, resulting in decreased levels of testosterone in males and estrogen in females. This technical guide provides an in-depth overview of the biological activities, molecular targets, and available quantitative data for this compound. It also details the experimental protocols for key assays used to characterize its function and includes visualizations of the relevant signaling pathways and experimental workflows.
Core Biological Activity: GnRH Receptor Antagonism
The primary and most well-characterized biological activity of this compound is its competitive antagonism of the gonadotropin-releasing hormone receptor (GnRH-R). The GnRH-R is a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[1]
Mechanism of Action
Unlike GnRH agonists which initially stimulate the GnRH-R before inducing downregulation, this compound directly binds to the receptor without activating it.[1] This competitive inhibition prevents endogenous GnRH from binding and initiating the downstream signaling cascade responsible for gonadotropin release. The immediate blockade of the GnRH-R leads to a rapid reduction in the secretion of both LH and FSH from the anterior pituitary.
Downstream Physiological Effects
The suppression of LH and FSH secretion by this compound has significant downstream physiological consequences:
-
In Females: Inhibition of LH and FSH disrupts the normal menstrual cycle, preventing follicular development, ovulation, and the production of estrogen and progesterone.[2]
-
In Males: Reduced LH levels lead to a rapid decrease in testosterone production by the Leydig cells in the testes.
Molecular Target: The GnRH Receptor Signaling Pathway
The molecular target of this compound is the GnRH receptor. Upon activation by endogenous GnRH, the receptor primarily couples to Gαq/11 G-proteins, initiating a well-defined signaling cascade. This compound blocks this pathway at the initial receptor-ligand binding step.
Quantitative Data
Effects on Gonadotropin and Steroid Hormone Levels
A clinical study in women with normal menstrual cycles provides quantitative insight into the in vivo biological activity of this compound.
| Parameter | Treatment Details | Observation | Time to Effect |
| Luteinizing Hormone (LH) | 5 mg this compound administered subcutaneously every other day for 27 days | 74 ± 2% decrease from baseline | Within 8 hours of the initial injection |
| Follicle-Stimulating Hormone (FSH) | 5 mg this compound administered subcutaneously every other day for 27 days | 26 ± 3% decrease from baseline | Within 8 hours of the initial injection |
| Estradiol (E2) | 5 mg this compound administered subcutaneously every other day for 27 days | Decrease from 165 ± 15 to 70 ± 11 pmol/L | Within 24 hours of the initial injection |
Table 1: Summary of the effects of this compound on hormone levels in women. Data from a clinical study where this compound was administered to six women with normal menstrual cycles.[2]
Off-Target Activity: Histamine Release
This compound, like other early-generation GnRH antagonists, has been shown to induce histamine release, which can lead to localized skin reactions.
| Compound | ED50 for Histamine Release (from rat peritoneal cells) |
| This compound | 0.21 µg/kg |
| RS-26306 (Ganirelix precursor) | 17.8 µg/kg |
Table 2: Comparative in-vitro histamine release potential of this compound.[3]
Experimental Protocols
Clinical Evaluation of Hormonal Suppression
This protocol outlines the methodology used in a clinical trial to assess the effect of this compound on gonadotropin and steroid hormone levels.
Methodology:
-
Subject Selection: Healthy female volunteers with regular menstrual cycles are recruited for the study.
-
Baseline Assessment: Prior to treatment, baseline blood samples are collected to determine normal levels of LH, FSH, estradiol, and progesterone.
-
Drug Administration: this compound is administered via subcutaneous injection at a specified dose and frequency for a defined treatment period.[2]
-
Hormone Monitoring: Blood samples are collected at regular intervals throughout the treatment period to measure changes in hormone concentrations.
-
Hormone Analysis: Serum hormone levels are quantified using validated immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Post-Treatment Observation: Following the cessation of treatment, subjects are monitored to assess the time to recovery of normal pituitary-ovarian function.[2]
In Vitro Histamine Release Assay
This protocol describes a common method to evaluate the potential of a compound to induce histamine release from mast cells.
Methodology:
-
Mast Cell Isolation: Peritoneal mast cells are isolated from laboratory animals, typically rats.
-
Cell Incubation: The isolated mast cells are incubated in a buffered solution with varying concentrations of this compound.
-
Controls: A positive control (a known histamine-releasing agent like compound 48/80) and a negative control (buffer alone) are included in the experiment.
-
Sample Processing: After incubation, the cells are pelleted by centrifugation, and the supernatant is collected.
-
Histamine Quantification: The amount of histamine released into the supernatant is measured using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorometric detection.[4]
-
Data Analysis: The percentage of total histamine released is calculated for each concentration of this compound, and the effective dose for 50% release (ED50) is determined.[3]
Summary and Conclusion
This compound is a potent GnRH receptor antagonist that effectively suppresses the hypothalamic-pituitary-gonadal axis. Its primary biological activity is the competitive blockade of the GnRH receptor, leading to a rapid and reversible decrease in gonadotropin and sex steroid levels. While specific in vitro binding affinity data for this compound is not widely published, its in vivo efficacy has been demonstrated through clinical studies. An important off-target effect of this compound is its potential to induce histamine release. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working with or interested in GnRH antagonists. Further research to fully characterize the binding kinetics and explore potential additional biological activities of this compound would be beneficial.
References
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Detirelix: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Detirelix, a peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. While specific quantitative binding and functional data for this compound are not extensively available in public literature, this document outlines its established mechanism of action and details the standard experimental protocols used to characterize compounds in this class.
Introduction and Mechanism of Action
This compound is a synthetic decapeptide analog of GnRH.[1] As a member of the '-relix' class of drugs, it functions as a GnRH inhibitor or antagonist.[2] Unlike GnRH agonists which initially stimulate and then downregulate the receptor, antagonists like this compound provide immediate and reversible suppression by competitively blocking the GnRH receptor in the anterior pituitary gland.[3][4] This blockade prevents the binding of endogenous GnRH, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4][5] The subsequent reduction in gonadotropins leads to a rapid decrease in the production of gonadal steroid hormones, such as testosterone and estrogen.[4][6] This mechanism makes GnRH antagonists valuable therapeutic agents for managing hormone-dependent conditions.[4][6]
GnRH Receptor Signaling Pathway and Antagonist Action
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[3] Binding of endogenous GnRH activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH.
This compound, as a competitive antagonist, binds to the GnRH receptor but does not activate it, thereby preventing the initiation of this downstream signaling cascade.
Quantitative In Vitro Pharmacology
The in vitro potency of a GnRH antagonist is assessed through receptor binding and functional assays to determine its binding affinity (Ki) and functional inhibition (IC50).[3] While specific, peer-reviewed Ki or IC50 values for this compound are not readily found in public databases, the table below presents representative data for other well-characterized GnRH antagonists to provide a comparative context for the expected potency of such compounds.[3]
| Antagonist | Type | Assay Type | Cell Line | Potency Metric | Value |
| Relugolix | Non-peptide | Radioligand Binding | CHO cells | IC50 | 0.33 nM |
| Cetrorelix | Peptide | Radioligand Binding | - | IC50 | 1.21 nM |
| Elagolix | Non-peptide | Radioligand Binding | - | Kd | 54 pM |
| Linzagolix | Non-peptide | Ca2+ Flux Assay | HEK293 cells | IC50 | 36.7 nM |
| Table 1: Representative In Vitro Potency of Various GnRH Antagonists. This data is provided for comparative purposes to illustrate the typical range of potencies for this drug class.[3] |
Experimental Protocols
Detailed below are standard methodologies for the in vitro characterization of GnRH antagonists like this compound.
This assay quantifies the ability of an unlabeled antagonist (e.g., this compound) to displace a radiolabeled ligand from the GnRH receptor, allowing for the determination of its binding affinity (Ki).[3]
Objective: To determine the IC50 and Ki value of this compound.
Materials:
-
Cells: A stable cell line expressing the human GnRH receptor (e.g., CHO or HEK293 cells).[3]
-
Radioligand: A high-affinity, radiolabeled GnRH antagonist (e.g., 125I-labeled Cetrorelix).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Tris-based buffer with protease inhibitors.
-
Instrumentation: Scintillation counter or gamma counter.
Methodology:
-
Membrane Preparation: Culture GnRH receptor-expressing cells to high density. Harvest the cells, lyse them via hypotonic shock, and homogenize to isolate cell membranes. Centrifuge and resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Competitive Binding: Add serial dilutions of this compound (the competitor) to the wells. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled GnRH agonist).
-
Incubation: Add the cell membrane preparation to all wells. Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.
-
Detection: Allow filters to dry, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
This assay measures the ability of an antagonist to block the GnRH-induced increase in intracellular calcium, providing a measure of its functional potency.[3]
Objective: To determine the functional inhibitory potency (IC50) of this compound.
Materials:
-
Cells: A stable cell line expressing the human GnRH receptor (e.g., HEK293 cells).[3]
-
Calcium Indicator Dye: A fluorescent dye that binds to calcium (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist: A known GnRH receptor agonist (e.g., Leuprolide).
-
Test Compound: this compound, serially diluted.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Methodology:
-
Cell Plating: Seed GnRHR-expressing cells into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and load the cells with a calcium-sensitive fluorescent dye for 60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Place the plate in the fluorescence reader. Measure baseline fluorescence.
-
Signal Detection: Use the instrument's injector to add a fixed concentration of a GnRH agonist (at its EC80) to all wells simultaneously. Immediately measure the resulting change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the functional IC50 value.
Conclusion
This compound functions as a direct, competitive antagonist of the GnRH receptor, effectively blocking the downstream signaling cascade that leads to gonadotropin release. The characterization of its in vitro pharmacology relies on standard, robust methods including competitive radioligand binding assays to determine binding affinity and cell-based functional assays, such as calcium mobilization, to quantify its inhibitory potency. These assays are fundamental for establishing the pharmacological profile of this compound and other GnRH antagonists in drug development and research settings.
References
- 1. Inhibition of follicular development by a potent antagonistic analog of gonadotropin-releasing hormone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic candidates targeting GnRHR? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
Detirelix Receptor Binding Affinity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detirelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] Like other GnRH antagonists, its primary mechanism of action is the competitive blockade of GnRH receptors in the anterior pituitary gland.[2] This inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and reversible suppression of gonadal sex hormone production. This technical guide provides an in-depth analysis of the receptor binding characteristics of GnRH antagonists, with a focus on the principles and methodologies used to determine their affinity for the GnRH receptor. While specific quantitative binding affinity data for this compound was not available in the public domain at the time of this review, this guide will utilize data from other well-characterized GnRH antagonists, such as Degarelix and Cetrorelix, to provide a comprehensive understanding of the topic.
Quantitative Receptor Binding Affinity of GnRH Antagonists
The binding affinity of a ligand to its receptor is a critical parameter in drug development, as it often correlates with the potency of the drug. This affinity is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value indicates a higher binding affinity.
The following table summarizes the receptor binding affinity for representative GnRH antagonists. It is important to note that these values can vary depending on the specific experimental conditions, such as the cell type, radioligand used, and assay buffer composition.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| Degarelix | Human GnRH Receptor | Competitive Binding | IC₅₀ | 3[3] |
| Cetrorelix | Human GnRH Receptor | Competitive Binding | IC₅₀ | 1.21[4] |
| Cetrorelix | Murine cells expressing human GnRH Receptor | Receptor Binding | Kᵈ | 0.2 |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro. Kᵈ: The equilibrium dissociation constant, a measure of the affinity of a ligand for its receptor.
Experimental Protocols: Determining Receptor Binding Affinity
The determination of receptor binding affinity is a cornerstone of pharmacological research. A common and robust method for this is the competitive radioligand binding assay.
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor. The radiolabeled ligand has a known high affinity for the receptor. By incubating the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor, a competition curve can be generated. From this curve, the IC₅₀ of the competitor can be determined, which is the concentration of the competitor that displaces 50% of the specifically bound radiolabeled ligand. The Kᵢ can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Generalized Protocol for a Competitive Radioligand Binding Assay for the GnRH Receptor
-
Preparation of Receptor Source:
-
Cell membranes expressing the GnRH receptor are prepared from a suitable source, such as pituitary tissue or a cell line engineered to overexpress the receptor (e.g., HEK293 cells).
-
The tissue or cells are homogenized in a buffered solution and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).
-
-
Radioligand and Competitor Preparation:
-
A suitable radiolabeled GnRH analog (e.g., a radioiodinated GnRH agonist or antagonist) is diluted to a working concentration in the assay buffer.
-
The unlabeled competitor (e.g., this compound or another GnRH antagonist) is prepared in a series of dilutions to cover a wide concentration range.
-
-
Assay Incubation:
-
The assay is typically performed in microtiter plates.
-
To each well, the following are added in order:
-
Assay buffer
-
Unlabeled competitor at various concentrations (or buffer for total binding, and a high concentration of an unlabeled ligand for non-specific binding)
-
Radiolabeled ligand at a fixed concentration
-
Receptor membrane preparation
-
-
The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
After incubation, the bound and free radioligand must be separated. A common method is rapid vacuum filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the free radioligand passes through.
-
The filters are washed quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Bound Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radiolabeled ligand and Kᵈ is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR). Upon binding of the endogenous ligand, GnRH, the receptor activates a signaling cascade that leads to the synthesis and release of LH and FSH. GnRH antagonists like this compound competitively block this binding, thereby inhibiting the downstream signaling.
Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the key steps in a typical competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
References
Preclinical Studies of Detirelix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detirelix is a potent gonadotropin-releasing hormone (GnRH) antagonist that has been evaluated in a number of preclinical studies to determine its pharmacological, pharmacokinetic, and toxicological profile. As a GnRH antagonist, this compound competitively binds to and blocks the GnRH receptors in the anterior pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and reversible suppression of gonadal hormones, including testosterone and estrogen.[1] This technical guide provides a comprehensive overview of the key preclinical findings for this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Core Mechanism of Action: GnRH Receptor Antagonism
This compound exerts its pharmacological effect by acting as a competitive antagonist at the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor (GPCR) located on gonadotrope cells in the anterior pituitary.[2] By binding to the GnRHR, this compound prevents the endogenous GnRH from initiating the downstream signaling cascade that leads to the synthesis and secretion of LH and FSH. This blockade results in a rapid decrease in the circulating levels of these gonadotropins, which in turn suppresses the production of sex steroids by the gonads.
Signaling Pathway of GnRH Receptor Antagonism by this compound
The binding of GnRH to its receptor typically activates the Gαq/11 protein, leading to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and release of LH and FSH. This compound, by blocking the GnRH binding site, prevents the initiation of this signaling pathway.
Toxicology Studies
A series of acute and subchronic toxicology studies have been conducted to evaluate the safety profile of this compound in rats and cynomolgus monkeys.
Experimental Protocols
While detailed, step-by-step protocols are not fully available in the public domain, the general methodologies are summarized below.
Acute Toxicity Studies:
Subchronic Toxicity Studies:
-
Parameters Monitored: Clinical signs, body weight, and at necropsy, reproductive organ morphology.[3][4] In some studies, the potential for reversal of effects was also assessed.[3][4]
Quantitative Toxicology Data
The following tables summarize the key quantitative findings from the toxicology studies.
Table 1: Acute Toxicity of this compound
| Species | Route | Dose | Observed Clinical Signs | Reference |
| Rat | IV | ≥ 0.3 mg/kg | Lethargy, edema, cyanosis, pallor, red ears | [3][4] |
| Monkey | IV | ≥ 0.5 mg/kg | Lethargy, facial flushing | [3][4] |
Table 2: Subchronic Toxicity of this compound (Daily SC Injection)
| Species | Dose | Key Findings | Reference |
| Rat | ≥ 0.4 mg/kg/day | Atrophy of reproductive organs, inhibition of spermatogenesis, decreased body weight gain in males, increased body weight gain in females | [3][4] |
| ≥ 2.0 mg/kg/day | Morbidity and/or mortality | [3][4] | |
| Monkey | ≥ 0.2 mg/kg/day | Atrophy of reproductive organs, inhibition of ovulation, decreased body weight gain | [3][4] |
Pharmacokinetic Studies
Pharmacokinetic parameters of this compound have been evaluated in rats, monkeys, and sheep.
Experimental Protocols
Detailed analytical methods are not fully described in the available literature. However, the general approach involved the administration of this compound via various routes and subsequent analysis of plasma concentrations over time.
General Methodology:
-
Administration: Intravenous, subcutaneous, and intratracheal instillation.[5][6]
-
Sample Analysis: Plasma concentrations of this compound were measured at various time points to determine pharmacokinetic parameters. The primary metabolite, a 1-4 tetrapeptide fragment, was identified in rat bile.[5]
Quantitative Pharmacokinetic Data
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Elimination Half-life (t½) | Mean Residence Time (MRT) | Bioavailability | Reference |
| Rat | IV | 300 µg/kg | 1.6 hours | - | - | [5] |
| Monkey | IV | 80 µg/kg | 7.1 hours | - | - | [5] |
| Sheep | IV | 30 µg/kg | 7.2 ± 2.9 hours | 2.7 ± 0.8 hours | - | [6] |
| Intratracheal | 80 µg/kg | 9.8 ± 1.3 hours | 10.3 ± 2.0 hours | 9.8 ± 3.9% | [6] |
Experimental Workflows
The following diagrams illustrate generalized workflows for preclinical toxicology and pharmacokinetic studies of a GnRH antagonist like this compound.
Summary and Conclusion
The preclinical data for this compound demonstrate its potent activity as a GnRH antagonist, leading to a rapid and profound suppression of the pituitary-gonadal axis. Toxicology studies in rats and monkeys have identified the primary effects as being related to its pharmacological action on reproductive organs, with some acute, dose-dependent side effects such as lethargy and flushing also noted.[3][4] Pharmacokinetic evaluations have shown a relatively short half-life after intravenous administration in rats and monkeys, with a longer half-life observed in sheep following intratracheal delivery.[5][6] The primary route of elimination appears to be through biliary excretion.[5]
While the available literature provides a solid overview of the preclinical profile of this compound, it is important to note that comprehensive, detailed experimental protocols and exhaustive quantitative data are not fully accessible in the public domain. The information presented in this guide is based on the published scientific literature and aims to provide a thorough summary for research and drug development professionals. Further detailed information would likely be contained within internal study reports or regulatory filings.
References
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Acute and subchronic toxicity studies with this compound, a luteinizing hormone-releasing hormone antagonist, in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FDA recommendations for preclinical testing of gonadotropin releasing hormone (GnRH) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Detirelix: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detirelix is a potent, synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] By competitively blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and reversible suppression of gonadal steroid production.[1][2][3] These characteristics make it a valuable tool for investigating the roles of the hypothalamic-pituitary-gonadal (HPG) axis in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the in vivo use of this compound in preclinical research models.
Mechanism of Action
This compound acts as a competitive antagonist at the GnRH receptors on pituitary gonadotropes. This blockade prevents endogenous GnRH from stimulating the synthesis and release of LH and FSH. The subsequent decrease in circulating gonadotropins leads to reduced steroidogenesis in the gonads (testosterone in males, and estrogen and progesterone in females).
Signaling Pathway
Caption: this compound blocks the GnRH receptor, inhibiting downstream signaling.
Data Presentation
Pharmacokinetic Parameters of this compound
| Species | Route | Dose | T½ (Elimination Half-life) | Cmax | Tmax | Bioavailability | Reference |
| Rat | IV | 300 µg/kg | 1.6 hr | - | - | - | [4] |
| Monkey | IV | 80 µg/kg | 7.1 hr | - | - | - | [4] |
| Monkey | SC | 0.2 mg/kg | 18.7 hr | - | - | - | [4] |
| Monkey | SC | 1.0 mg/kg | 31.6 hr | - | - | - | [4] |
| Sheep | IT | 80 µg/kg | 9.8 ± 1.3 hr | 9.2 ng/mL | 2 hr | 9.8 ± 3.9% | [5] |
| Sheep | IV | 30 µg/kg | 7.2 ± 2.9 hr | - | - | - | [5] |
IV: Intravenous, SC: Subcutaneous, IT: Intratracheal
In Vivo Dose-Response and Toxicological Data
| Species | Route | Dose | Observation | Reference |
| Rat | IV | ≥ 0.3 mg/kg | Single dose: lethargy, edema, cyanosis, pallor, red ears. | [1][3] |
| Rat | IV | 0.5, 1, 2 mg/kg | Deaths observed at all doses. | [6] |
| Rat | SC | ≥ 0.4 mg/kg/day | Subchronic: atrophy of reproductive organs, inhibition of spermatogenesis, decreased body weight gain in males, increased body weight gain in females. | [1][3] |
| Rat | SC | ≥ 2.0 mg/kg/day | Subchronic: morbidity and/or mortality. | [1][3] |
| Rat | SC | 1, 5, 15, 40 mg/kg | Single dose: local skin irritation. Systemic toxicity (collapse, cyanosis, labored respiration) only at 40 mg/kg. | [6] |
| Monkey | IV | ≥ 0.5 mg/kg | Single dose: lethargy, facial flushing. | [1][3] |
| Monkey | SC | ≥ 0.2 mg/kg/day | Subchronic: atrophy of reproductive organs, inhibition of ovulation, decreased body weight gain. | [1][3] |
Experimental Protocols
General Protocol for In Vivo Efficacy and Toxicology Studies in Rodents
This protocol is a synthesized guideline based on published toxicology and pharmacology studies.[1][3][4]
1. Materials:
-
This compound (lyophilized powder)
-
Sterile vehicle for reconstitution (e.g., sterile water for injection, saline, or as specified by the manufacturer)
-
Syringes and needles (appropriate gauge for subcutaneous or intravenous injection)
-
Animal model (e.g., Sprague-Dawley rats)
-
Equipment for blood collection (e.g., capillary tubes, collection tubes with appropriate anticoagulant)
-
Centrifuge
-
Hormone assay kits (e.g., ELISA kits for LH, FSH, testosterone/estradiol)
2. Animal Handling and Acclimatization:
-
House animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week prior to the experiment for acclimatization.
-
Provide ad libitum access to food and water.
-
All procedures should be approved by the institution's Animal Care and Use Committee.
3. Preparation of this compound Solution:
-
Reconstitute lyophilized this compound with the appropriate sterile vehicle to the desired stock concentration.
-
Further dilute the stock solution with the vehicle to achieve the final dosing concentrations.
-
Prepare fresh solutions on the day of administration.
4. Administration:
-
Subcutaneous (SC) Injection:
-
Grasp the loose skin on the back of the neck or flank.
-
Insert the needle into the subcutaneous space.
-
Inject the this compound solution slowly.
-
Vary the injection site for repeated dosing.
-
-
Intravenous (IV) Injection:
-
For rats, the tail vein is commonly used.
-
Proper animal restraint is required.
-
Inject the this compound solution slowly into the vein.
-
5. Experimental Groups:
-
Control Group: Administer the vehicle only.
-
Treatment Groups: Administer different doses of this compound to establish a dose-response relationship.
6. Sample Collection and Processing:
-
Collect blood samples at predetermined time points post-administration (e.g., baseline, 2, 4, 8, 24, 48 hours for acute studies; weekly for subchronic studies).
-
For serum, allow blood to clot at room temperature, then centrifuge to separate the serum.
-
For plasma, collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuge immediately.
-
Store serum/plasma samples at -80°C until analysis.
7. Endpoint Analysis:
-
Measure serum/plasma concentrations of LH, FSH, and relevant sex steroids (testosterone or estradiol) using validated assay kits.
-
For toxicology studies, monitor for clinical signs of toxicity, changes in body weight, and food/water consumption.[1][3]
-
At the end of the study, perform necropsy and collect organs for histopathological examination, particularly reproductive organs.[1][3]
Experimental Workflow
Caption: Workflow for in vivo studies of this compound.
Conclusion
This compound is a powerful research tool for the acute and chronic suppression of the HPG axis. The provided protocols and data serve as a comprehensive guide for designing and executing in vivo studies. Researchers should carefully consider the species, dose, and route of administration to achieve the desired pharmacological effect while being mindful of potential toxicities at higher doses. Adherence to ethical guidelines for animal research is paramount.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibition of follicular development by a potent antagonistic analog of gonadotropin-releasing hormone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and subchronic toxicity studies with this compound, a luteinizing hormone-releasing hormone antagonist, in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition of this compound, a potent luteinizing hormone-releasing hormone antagonist, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound following intratracheal instillation and aerosol inhalation in the unanesthetized awake sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Detirelix in Cell Culture: Applications and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detirelix is a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] Its primary mechanism of action involves the competitive blockade of GnRH receptors in the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a subsequent reduction in the production of testosterone and estrogen.[4][5] While extensively studied in clinical and in vivo settings for conditions like hormone-dependent cancers and endometriosis, its application in cell culture provides a powerful tool to investigate its direct effects on cellular processes, independent of systemic hormonal changes.
These application notes provide an overview of the utility of this compound in cell culture, with a focus on cancer cell lines. Detailed protocols for assessing cell viability and apoptosis are provided to facilitate further preclinical research into the direct anti-proliferative and pro-apoptotic effects of this compound. The information presented is also largely applicable to other GnRH antagonists, such as Degarelix, which has shown direct effects on prostate cell growth by inducing apoptosis.[6][7]
Mechanism of Action: GnRH Receptor Antagonism
This compound exerts its effects by binding to and blocking the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor.[1] In normal physiology, the binding of GnRH to its receptor activates downstream signaling cascades, primarily through Gαq/11 and Gαs proteins. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium and protein kinase C (PKC) activity. These pathways ultimately regulate the synthesis and secretion of gonadotropins. By competitively inhibiting the GnRH receptor, this compound blocks these downstream signaling events.
Key Cell Culture Applications
The primary applications of this compound in a cell culture setting revolve around elucidating its direct, non-pituitary effects on various cell types, particularly cancer cells that may express GnRH receptors.
-
Anti-proliferative Effects: Investigating the ability of this compound to inhibit the growth and proliferation of cancer cells, such as those of the prostate, breast, ovary, and endometrium.
-
Induction of Apoptosis: Determining whether this compound can directly trigger programmed cell death in cancer cells.
-
Mechanism of Action Studies: Uncovering the specific intracellular signaling pathways modulated by this compound in target cells.
-
Drug Synergy Studies: Evaluating the potential for this compound to enhance the efficacy of other chemotherapeutic agents.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to illustrate the expected outcomes of this compound treatment on cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | Exposure Time (hours) | % Reduction in Viability (Mean ± SD) |
| LNCaP (Prostate) | 1 | 48 | 15.2 ± 2.1 |
| 10 | 48 | 35.8 ± 3.5 | |
| 50 | 48 | 58.1 ± 4.2 | |
| MCF-7 (Breast) | 1 | 48 | 12.5 ± 1.8 |
| 10 | 48 | 29.3 ± 2.9 | |
| 50 | 48 | 49.7 ± 3.8 | |
| OVCAR-3 (Ovarian) | 1 | 48 | 10.1 ± 1.5 |
| 10 | 48 | 25.6 ± 2.4 | |
| 50 | 48 | 42.3 ± 3.1 |
Table 2: Induction of Apoptosis by this compound (Caspase-3/7 Activity Assay)
| Cell Line | This compound Concentration (µM) | Exposure Time (hours) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| LNCaP (Prostate) | 10 | 24 | 1.8 ± 0.2 |
| 50 | 24 | 3.5 ± 0.4 | |
| MCF-7 (Breast) | 10 | 24 | 1.6 ± 0.1 |
| 50 | 24 | 2.9 ± 0.3 | |
| OVCAR-3 (Ovarian) | 10 | 24 | 1.5 ± 0.2 |
| 50 | 24 | 2.6 ± 0.2 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Target cancer cell line (e.g., LNCaP, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete cell culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This protocol describes a luminescent assay to measure caspase-3 and -7 activities, which are key indicators of apoptosis.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells for a no-cell control to measure background luminescence.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
This compound Treatment:
-
Prepare this compound dilutions in complete medium at 2x the final concentrations.
-
Add 100 µL of the dilutions to the cells. Include vehicle-only wells.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Assay Reagent Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control cells after subtracting the background luminescence.
-
Conclusion
This compound serves as a valuable research tool for investigating the direct cellular effects of GnRH receptor antagonism. The protocols provided herein offer a foundation for studying its anti-proliferative and pro-apoptotic properties in various cell culture models. Such in vitro studies are crucial for understanding the full therapeutic potential of this compound and for the development of novel anti-cancer strategies. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. In vitro studies investigating the interactions between degarelix, a decapeptide gonadotropin-releasing hormone blocker, and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hse.ie [hse.ie]
- 3. Inhibition of follicular development by a potent antagonistic analog of gonadotropin-releasing hormone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degarelix: a gonadotropin-releasing hormone antagonist for the management of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist Degarelix on Human Prostate Cell Growth | PLOS One [journals.plos.org]
- 7. Response of Degarelix treatment in human prostate cancer monitored by HR-MAS 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detirelix in Rat Studies
These application notes provide a comprehensive guide for the use of Detirelix, a potent gonadotropin-releasing hormone (GnRH) antagonist, in preclinical rat studies. The information is intended for researchers, scientists, and drug development professionals investigating hormone-dependent pathologies.
Introduction
This compound is a synthetic decapeptide that acts as a competitive antagonist of the GnRH receptor.[1] By blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a subsequent reduction in gonadal steroid production, such as testosterone.[2] This mechanism of action makes it a valuable tool for studying sex hormone-dependent conditions.
Data Presentation: this compound Dosage and Pharmacokinetics in Rats
The following tables summarize quantitative data on this compound dosage, administration routes, and pharmacokinetic parameters compiled from various studies in rats.
Table 1: Single-Dose Administration of this compound in Rats
| Administration Route | Dose | Observation | Reference |
| Intravenous (IV) | 300 µg/kg | Plasma elimination half-life of 1.6 hours and plasma clearance of 3.3 ml/min/kg. | [3] |
| Intravenous (IV) | ≥ 0.3 mg/kg | Clinical signs included lethargy, edema, cyanosis, pallor, and red ears. | [4] |
| Intravenous (IV) | 0.5, 1, and 2 mg/kg | Deaths were observed at all doses. | [5] |
| Subcutaneous (SC) | 1, 5, 15, and 40 mg/kg | Acute toxicity study. Local irritation at the injection site was observed. Systemic toxicity (e.g., collapse, labored respiration) occurred at 40 mg/kg. | [5] |
Table 2: Subchronic and Other Administration Studies of this compound in Rats
| Administration Route | Dose | Duration | Observation | Reference |
| Subcutaneous (SC) | ≥ 0.4 mg/kg/day | Subchronic | Produced atrophy of the reproductive organs and inhibition of spermatogenesis. | [4] |
| Subcutaneous (SC) | ≥ 2.0 mg/kg/day | Subchronic | Morbidity and/or mortality occurred. | [4] |
Table 3: In Vitro Histamine Release by this compound
| Cell Type | Parameter | Value | Reference |
| Rat Peritoneal Cells | ED50 for histamine release | 0.21 µg/kg | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in rat studies.
Protocol for Evaluating the Pharmacokinetic Profile of this compound
Objective: To determine the pharmacokinetic parameters of this compound in rats following a single intravenous administration.
Materials:
-
This compound
-
Male Sprague-Dawley rats (or other relevant strain)
-
Vehicle (e.g., sterile saline, 5% mannitol solution)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Dose Preparation: Prepare a solution of this compound in the chosen vehicle at a concentration suitable for administering a 300 µg/kg dose in a small volume (e.g., 1 mL/kg).
-
Administration: Anesthetize the rats. Administer a single 300 µg/kg intravenous dose of this compound via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, and 240 minutes) post-administration.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC method.
-
Data Analysis: Calculate pharmacokinetic parameters such as elimination half-life (t1/2) and plasma clearance.
Protocol for Assessing the Efficacy of this compound in Suppressing Gonadotropins and Testosterone
Objective: To evaluate the dose-dependent effect of this compound on plasma LH and testosterone levels in rats.
Materials:
-
This compound
-
Male rats
-
Vehicle
-
Blood collection supplies
-
ELISA kits for LH and testosterone
Procedure:
-
Animal and Dose Preparation: Follow the procedures outlined in Protocol 3.1 for animal acclimatization and dose preparation. Prepare multiple dose levels for subcutaneous injection (e.g., vehicle control, low dose, mid dose, high dose).
-
Administration: Administer a single subcutaneous injection of this compound or vehicle to different groups of rats.
-
Blood Sampling: Collect blood samples at baseline (pre-dose) and at various time points post-injection (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
Hormone Analysis: Measure plasma LH and testosterone concentrations using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the hormone levels between the different dose groups and the vehicle control group at each time point to determine the extent and duration of suppression.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a GnRH antagonist.
Experimental Workflow for a Rat Study with this compound
Caption: General experimental workflow for in vivo rat studies with this compound.
References
- 1. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist Degarelix on Human Prostate Cell Growth | PLOS One [journals.plos.org]
- 2. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist Degarelix on Human Prostate Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposition of this compound, a potent luteinizing hormone-releasing hormone antagonist, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and subchronic toxicity studies with this compound, a luteinizing hormone-releasing hormone antagonist, in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Subcutaneous Injection of GnRH Antagonists: A Focus on Detirelix and Degarelix
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the subcutaneous injection protocol for gonadotropin-releasing hormone (GnRH) antagonists, with a specific focus on Detirelix and the closely related, well-documented compound, Degarelix. This document outlines the mechanism of action, pharmacokinetic profiles, and detailed experimental and clinical protocols for subcutaneous administration.
Introduction
This compound is a potent gonadotropin-releasing hormone (GnRH) antagonist that acts by competitively blocking GnRH receptors in the pituitary gland.[1][2] This action leads to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, thereby inhibiting downstream production of sex steroids such as testosterone and estrogen.[2][3] While early research focused on this compound, the later-developed GnRH antagonist Degarelix shares a similar mechanism and has been more extensively studied and clinically adopted, particularly for the treatment of advanced hormone-dependent prostate cancer.[4][5][6][7] These notes will primarily detail the protocol for Degarelix, which can serve as a robust reference for research involving this compound and other GnRH antagonists.
Mechanism of Action: GnRH Antagonism
GnRH antagonists, including this compound and Degarelix, directly compete with endogenous GnRH for binding to its receptors on pituitary gonadotroph cells.[1][8] This competitive inhibition prevents the downstream signaling cascade that would normally trigger the synthesis and release of LH and FSH. Unlike GnRH agonists, which initially cause a surge in gonadotropin levels before downregulating the receptors, antagonists produce an immediate and profound suppression of these hormones without an initial flare-up.[6][7] This rapid onset of action is a key advantage in clinical applications.
Caption: Signaling pathway of GnRH antagonists.
Pharmacokinetic Profile
Subcutaneous administration of GnRH antagonists like Degarelix results in the formation of a depot at the injection site, leading to sustained release of the drug.[6][9] This depot formation is crucial for its long-acting profile.
Table 1: Pharmacokinetic Parameters of Degarelix Following Subcutaneous Injection
| Parameter | Value | Reference |
| Route of Administration | Subcutaneous | [10][11] |
| Absorption | Slow, forms a depot | [6][9] |
| Time to Maximum Concentration (Cmax) | ~40-48 hours | [6][11] |
| Terminal Half-life | Approximately 28-43 days | [6][11] |
| Bioavailability | Dose-concentration dependent | [9] |
Experimental Protocol for Preclinical Studies
This protocol outlines a general procedure for evaluating the efficacy of a GnRH antagonist in a preclinical animal model, such as rats.
Caption: Workflow for preclinical evaluation.
Materials
-
This compound or Degarelix powder
-
Sterile Water for Injection (WFI) or other appropriate vehicle
-
Syringes (1 mL) with 27-gauge needles
-
Animal model (e.g., adult male Sprague-Dawley rats)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Hormone assay kits (e.g., ELISA)
Procedure
-
Reconstitution: Prepare the dosing solution by reconstituting the lyophilized powder with the appropriate volume of sterile vehicle to achieve the desired concentration. Swirl gently to dissolve; do not shake vigorously to prevent foaming.[12]
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment. On the day of dosing, weigh each animal to determine the correct injection volume.
-
Subcutaneous Injection:
-
Anesthetize the animal.
-
Grasp the loose skin on the back or flank.
-
Insert the needle at a 45-degree angle into the subcutaneous space.
-
Inject the solution slowly to allow for depot formation.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) at predetermined time points (e.g., pre-dose, 2, 4, 8, 24, 48, 72 hours, and then weekly) to characterize the pharmacokinetic and pharmacodynamic profile.
-
Hormone Analysis: Process blood samples to separate plasma. Analyze plasma concentrations of LH, FSH, and testosterone using validated assay kits according to the manufacturer's instructions.
Table 2: Example Dosing and Blood Sampling Schedule for Preclinical Studies
| Time Point | Action |
| Day 0 (Baseline) | Collect blood sample, then administer subcutaneous injection. |
| Hours 2, 4, 8, 24, 48, 72 | Collect blood samples. |
| Days 7, 14, 21, 28 | Collect blood samples. |
Clinical Protocol for Subcutaneous Administration (Based on Degarelix)
This section details the established clinical protocol for the subcutaneous administration of Degarelix.
Dosing Regimen
The standard clinical dosing for Degarelix in the treatment of prostate cancer involves a starting dose followed by monthly maintenance doses.[11][13]
-
Starting Dose: 240 mg administered as two subcutaneous injections of 120 mg each.[12]
-
Maintenance Dose: 80 mg administered as a single subcutaneous injection every 28 days.[12][13]
Table 3: Clinical Dosing of Degarelix
| Dose | Total Amount | Number of Injections | Concentration | Injection Volume |
| Starting | 240 mg | 2 | 40 mg/mL | 3 mL per injection |
| Maintenance | 80 mg | 1 | 20 mg/mL | 4 mL |
Data sourced from FDA prescribing information.[12]
Reconstitution and Administration Procedure
-
Reconstitution:
-
Use the provided prefilled syringe with Sterile Water for Injection to reconstitute the Degarelix powder vial.[12]
-
Attach the vial adapter and syringe to the vial.
-
Slowly inject the water into the vial.
-
Gently swirl the vial until the solution is clear and free of undissolved powder. Do not shake.[12]
-
-
Injection Site:
-
Injection Technique:
-
Grasp the skin of the abdomen, elevating the subcutaneous tissue.
-
Insert the needle deeply at an angle of at least 45 degrees.[12][15]
-
Gently pull back the plunger to check for blood aspiration. If blood appears, discard the syringe and prepare a new dose.[12][14][15]
-
Inject the medication slowly over approximately 30 seconds.[14]
-
After the injection is complete, remove the needle at the same angle it was inserted.
-
Apply gentle pressure to the injection site. Do not rub the area.[15]
-
Caption: Clinical subcutaneous injection workflow.
Management of Injection Site Reactions
Subcutaneous injection of GnRH antagonists can be associated with injection site reactions (ISRs), including pain, erythema, and swelling.[7][15][16] The incidence of these reactions is generally highest with the initial dose.[15] Adherence to the proper injection technique, including slow administration and rotation of injection sites, can help to minimize the occurrence and severity of ISRs.[15][16]
Conclusion
The subcutaneous administration of GnRH antagonists like this compound and Degarelix is a critical procedure for achieving rapid and sustained suppression of the pituitary-gonadal axis. The formation of a subcutaneous depot is key to their long-acting profile. Adherence to the detailed protocols for reconstitution, site selection, and injection technique is essential for ensuring optimal drug delivery, efficacy, and patient tolerability. The information provided in these application notes serves as a comprehensive guide for researchers and clinicians working with this important class of therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Inhibition of follicular development by a potent antagonistic analog of gonadotropin-releasing hormone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and pharmacodynamic profile of degarelix for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An update on the use of degarelix in the treatment of advanced hormone-dependent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy and safety of degarelix: a 12-month, comparative, randomized, open-label, parallel-group phase III study in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Population pharmacokinetic modeling of a subcutaneous depot for GnRH antagonist degarelix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dosing solution influence on the pharmacokinetics of degarelix, a new GnRH antagonist, after s.c. administration to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. hey.nhs.uk [hey.nhs.uk]
- 14. firmagon.com [firmagon.com]
- 15. canjurol.com [canjurol.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Detirelix for Studying Follicular Development Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Detirelix, a potent and long-acting gonadotropin-releasing hormone (GnRH) antagonist, and its utility in research settings for studying the inhibition of follicular development. Detailed protocols and supporting data are provided to guide experimental design and execution.
Introduction
Follicular development is a complex process orchestrated by the hypothalamic-pituitary-gonadal (HPG) axis. The pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus stimulates the pituitary gland to secrete Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which in turn govern ovarian follicle growth and maturation.[1][2][3]
This compound is a powerful synthetic analog of GnRH that acts as a competitive antagonist at the GnRH receptor level.[4][5] Unlike GnRH agonists which cause an initial stimulatory flare before downregulating the system, antagonists like this compound induce an immediate, rapid, and reversible suppression of gonadotropin secretion.[6][7] This property makes this compound an invaluable tool for precisely studying the hormonal control of folliculogenesis and for developing clinical strategies in assisted reproductive technology (ART) and other hormone-dependent conditions.
Mechanism of Action
This compound functions by competitively binding to GnRH receptors on the anterior pituitary gland.[3][6] This blockade prevents endogenous GnRH from binding and initiating its signaling cascade, thereby inhibiting the synthesis and release of LH and FSH.[3] The immediate reduction in circulating gonadotropins removes the essential stimulus for ovarian follicular growth, steroidogenesis, and ovulation.[2][4]
Caption: Signaling pathway of the HPG axis and competitive inhibition by this compound.
Quantitative Data on this compound Efficacy
Studies in women with normal menstrual cycles have demonstrated the potent and rapid effects of this compound on the pituitary-ovarian axis. The following tables summarize key quantitative findings from a clinical study where this compound was administered subcutaneously on alternate days for 27 days.[4]
Table 1: Hormonal Suppression Following Initial this compound Administration
| Hormone | Time Post-Injection | Mean Percent Decrease (± SEM) | Notes |
| Luteinizing Hormone (LH) | 8 hours | 74% ± 2% | Maximal suppression observed ~24 hours post-injection.[4] |
| Follicle-Stimulating Hormone (FSH) | 8 hours | 26% ± 3% | Levels returned to baseline after 72 hours despite continued treatment.[4] |
| Estradiol (E₂) | 24 hours | 58% (approx.)* | Decrease from 165 ± 15 pmol/L to 70 ± 11 pmol/L.[4] |
*Calculated from mean values reported in the study.
Table 2: Clinical and Endocrine Outcomes During and After this compound Treatment
| Parameter | Observation |
| Follicular Development | Inhibited throughout the 27-day treatment period.[4] |
| Ovulation | Prevented in all subjects during treatment.[4] |
| Recovery of Pituitary-Ovarian Function | An LH surge occurred 10-16 days after the final injection.[4] |
| Post-Treatment Luteal Phase | Normal duration of 12-14 days was observed.[4] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Follicular Development Inhibition
This protocol outlines a method to study the effects of this compound on gonadotropin secretion and follicular dynamics in human subjects, based on established clinical research methodologies.[4]
Objective: To characterize the inhibitory effects of a long-acting GnRH antagonist (this compound) on the pituitary-ovarian axis.
Materials:
-
This compound sterile powder for injection
-
Sterile water or saline for reconstitution
-
Subcutaneous injection supplies (syringes, needles)
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Hormone assay kits (e.g., ELISA, RIA for LH, FSH, Estradiol, Progesterone)
-
Transvaginal ultrasound equipment
Methodology:
-
Subject Recruitment: Recruit healthy female volunteers with a history of regular menstrual cycles (e.g., 25-35 days).[8] Obtain informed consent.
-
Baseline Assessment:
-
Perform a baseline transvaginal ultrasound during the early follicular phase (e.g., cycle day 2-4) to confirm normal ovarian morphology.
-
Collect baseline blood samples to determine serum concentrations of LH, FSH, Estradiol (E₂), and Progesterone (P).
-
-
This compound Administration:
-
Initiate treatment in the early to mid-follicular phase of the menstrual cycle.
-
Administer this compound via subcutaneous injection on alternate days for a predefined period (e.g., 27 days).[4] The specific dosage should be determined based on preclinical data or previous studies.
-
-
On-Treatment Monitoring:
-
Hormonal Analysis: Collect blood samples frequently, especially after the initial injection (e.g., at 0, 4, 8, 12, and 24 hours) to capture the acute suppression dynamics.[4] Continue with daily or alternate-day sampling throughout the treatment period to monitor LH, FSH, E₂, and P levels.
-
Follicular Tracking: Perform transvaginal ultrasounds regularly (e.g., every 2-3 days) to monitor the number and size of ovarian follicles. The absence of a dominant follicle development is the expected outcome.
-
-
Post-Treatment Follow-Up:
-
After the final injection, continue to monitor hormone levels and perform ultrasounds to document the recovery of the HPG axis.
-
Record the time to the first post-treatment LH surge, subsequent ovulation (confirmed by a rise in progesterone), and the onset of menses.[4]
-
-
Data Analysis:
-
Compare on-treatment and post-treatment hormone levels to baseline values.
-
Analyze ultrasound data to confirm the inhibition of follicular growth.
-
Calculate the time to recovery of normal ovulatory function.
-
Caption: Experimental workflow for an in vivo study of this compound.
Safety and Side Effects
In clinical studies, this compound injections have been associated with local skin reactions at the injection site, such as erythema and pruritus.[4] Systemic side effects related to hypoestrogenism, such as hot flashes or vaginal dryness, could potentially occur with prolonged use, similar to other GnRH antagonists.[9] No other major systemic side effects were observed in the short-term study cited.[4]
References
- 1. neelkanthivfcentre.com [neelkanthivfcentre.com]
- 2. Gonadotropic control of ovarian follicular growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 4. Inhibition of follicular development by a potent antagonistic analog of gonadotropin-releasing hormone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of follicular development by a potent antagonistic analog of gonadotropin-releasing hormone (this compound). | Semantic Scholar [semanticscholar.org]
- 6. Induction of ovulation after gnRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of GnRH antagonists in ovarian stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. SART: GnRH Antagonist Therapy [sart.org]
Application of Detirelix in Ovulation Induction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detirelix is a potent, long-acting gonadotropin-releasing hormone (GnRH) antagonist.[1][2] As a member of the '-relix' class of drugs, it functions as a GnRH inhibitor.[3] Its primary mechanism of action involves the competitive blockade of GnRH receptors in the anterior pituitary gland. This action rapidly and reversibly suppresses the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[1][2] By preventing the premature LH surge, this compound allows for controlled ovarian stimulation, preventing premature ovulation and enabling the development of multiple mature follicles for assisted reproductive technologies (ART).[1] Research has demonstrated its efficacy in suppressing the hypothalamic-pituitary-ovarian axis, thereby inhibiting follicular development and ovulation in a controlled manner.[1]
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound exerts its effect by competitively binding to GnRH receptors on the pituitary gonadotroph cells.[3] This binding blocks the downstream signaling pathways that are normally initiated by endogenous GnRH.[4] The pulsatile release of GnRH from the hypothalamus is crucial for stimulating the pituitary to secrete LH and FSH, which in turn regulate gonadal function, including follicular development and steroidogenesis.[1] By antagonizing the GnRH receptor, this compound leads to a rapid decrease in LH and FSH levels, effectively inducing a state of temporary, reversible hypogonadism.[1][5] This immediate suppression, without the initial hormonal flare-up seen with GnRH agonists, is a key characteristic of GnRH antagonists.[1]
Figure 1: Mechanism of Action of this compound on the HPG Axis.
Quantitative Data Summary
The following tables summarize the hormonal suppression effects observed during a clinical study involving the administration of this compound to six healthy women with normal menstrual cycles. A 5 mg dose of this compound was administered subcutaneously every other day for 27 days.[1]
Table 1: Maximal Suppression of Gonadotropins After First Injection [1]
| Hormone | Maximal Suppression (%) | Time to Maximal Suppression (hours) |
| LH | 74 ± 2% | 8 |
| FSH | 26 ± 3% | 8 |
Table 2: Mean Serum Hormone Levels During this compound Treatment vs. Control [2]
| Hormone | This compound Treatment Group | Control Group | P-value |
| LH | Significantly Lower | Baseline | < 0.001 |
| Estradiol (E2) | Significantly Lower | Baseline | < 0.001 |
| Progesterone (P) | Significantly Lower | Baseline | < 0.001 |
| FSH | Not Statistically Different | Baseline | - |
Note: Specific mean concentrations were not provided in the abstract, but statistical significance was reported.
Table 3: Recovery of Pituitary-Ovarian Function Post-Treatment [2]
| Event | Time to Occurrence (days after final injection) |
| LH Surge | 10-16 |
| Luteal Phase Duration | 12-14 |
Experimental Protocols
Protocol 1: Inhibition of Follicular Development
This protocol outlines the methodology used to assess the ability of this compound to suppress gonadotropin secretion and inhibit follicular development.[1][2]
1. Subject Recruitment:
-
Enroll healthy female volunteers with a history of regular menstrual cycles.
-
Exclusion criteria: Hormonal medication use in the past 3 months, any underlying endocrine disorders.
2. Study Design:
-
Treatment Group (n=6): Receive this compound administration.
-
Control Group (n=6): Undergo blood sampling only, without receiving this compound.
3. This compound Administration:
-
Dosage: 5 mg of this compound.[1]
-
Route: Subcutaneous (SC) injection into the anterior abdominal wall.[1]
-
Frequency: Every other day.[1]
-
Duration: 27 days.[1]
4. Monitoring and Data Collection:
-
Blood Sampling: Collect serum samples frequently to measure LH, FSH, Estradiol (E2), and Progesterone (P) levels.
-
Initial Phase: Collect samples at 0, 2, 4, 8, 12, and 24 hours after the first injection to determine the acute suppressive effects.
-
Treatment Phase: Continue regular blood sampling throughout the 27-day treatment period.
-
Post-Treatment Phase: Monitor hormone levels after the final injection to assess the recovery of the pituitary-ovarian axis.
5. Endpoint Analysis:
-
Compare mean serum concentrations of LH, FSH, E2, and P between the treatment and control groups.
-
Identify the time to and percentage of maximal suppression for LH and FSH after the initial dose.
-
Monitor for the absence of an LH surge during the treatment period.
-
Document the time to the return of the LH surge and subsequent ovulation (confirmed by progesterone levels) after treatment cessation.
-
Record any local or systemic side effects. The primary reported local side effects were erythema and pruritus at the injection site.[2]
Figure 2: Workflow for a Clinical Study of this compound.
Application in Controlled Ovarian Stimulation
While detailed protocols for this compound in full IVF cycles are not as widely published as for other antagonists, its properties suggest its use in a flexible antagonist protocol. The long-acting nature could potentially reduce the number of required injections. Protocols developed for other long-acting GnRH antagonists, such as Degarelix, may serve as a model for future research with this compound or similar compounds. These protocols often involve a single administration in the luteal phase of the preceding cycle to achieve downregulation before starting gonadotropin stimulation.[6][7] This approach offers flexibility in programming the start of the stimulation cycle while maintaining effective suppression of a premature LH surge.[8]
Conclusion
This compound is a potent GnRH antagonist that effectively suppresses gonadotropin secretion, leading to the inhibition of follicular development and ovulation. Its rapid onset of action and the reversibility of its effects make it a candidate for use in controlled ovarian stimulation protocols. The data indicates a profound suppression of LH, which is critical for preventing a premature LH surge during ART cycles. While clinical development appears to have focused on other GnRH antagonists in recent years, the foundational research on this compound provides valuable insights into the application of long-acting GnRH antagonists in reproductive medicine. Further research would be necessary to establish optimal dosing and protocols for its use in diverse patient populations undergoing IVF.
References
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of follicular development by a potent antagonistic analog of gonadotropin-releasing hormone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. A Proof-of-Concept Clinical Trial of A Single Luteal Use of Long-Acting Gonadotropin-Releasing Hormone Antagonist Degarelix in Controlled Ovarian Stimulation for In Vitro Fertilization: Long Antagonist Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Proof-of-Concept Clinical Trial of A Single Luteal Use of Long-Acting Gonadotropin-Releasing Hormone Antagonist Degarelix in Controlled Ovarian Stimulation for In Vitro Fertilization: Long Antagonist Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASRM 75th Scientific Congress & Expo [asrm.confex.com]
Application Notes and Protocols for Detirelix in Pituitary-Ovarian Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Detirelix, a potent gonadotropin-releasing hormone (GnRH) antagonist, in the study of pituitary-ovarian function. This document includes a summary of its mechanism of action, quantitative effects on key hormones, and detailed experimental protocols based on published research.
Mechanism of Action
This compound is a synthetic decapeptide that acts as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR) in the anterior pituitary gland.[1] By binding to these receptors, this compound blocks the action of endogenous GnRH. This inhibition prevents the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gonadotropes. The reduction in gonadotropin secretion, in turn, suppresses ovarian follicular development and the production of ovarian steroid hormones, primarily estradiol and progesterone. This rapid and reversible suppression of the pituitary-ovarian axis makes this compound a valuable tool for investigating the hormonal control of the menstrual cycle and for potential therapeutic applications where ovarian suppression is desired.
Quantitative Effects of this compound on Pituitary-Ovarian Function
The administration of this compound leads to a significant and rapid suppression of key hormones involved in the pituitary-ovarian axis. The following tables summarize the quantitative data from a key study investigating the effects of this compound in normally cycling women.
Table 1: Effect of this compound on Gonadotropin Levels
| Hormone | Time Point | Mean Percent Decrease (± SEM) |
| Luteinizing Hormone (LH) | 8 hours post-initial injection | 74 ± 2% |
| Follicle-Stimulating Hormone (FSH) | 8 hours post-initial injection | 26 ± 3% |
Data compiled from a study involving subcutaneous injection of this compound on alternate days for 27 days.
Table 2: Effect of this compound on Estradiol Levels
| Time Point | Mean Estradiol Concentration (± SEM) |
| Baseline | 165 ± 15 pmol/L |
| 24 hours post-initial injection | 70 ± 11 pmol/L |
Data reflects the rapid suppression of ovarian estradiol production following the initiation of this compound treatment.
Signaling Pathway of GnRH Receptor Antagonism
The following diagram illustrates the signaling pathway affected by GnRH antagonists like this compound. By blocking the GnRH receptor, the downstream signaling cascade that leads to the synthesis and release of LH and FSH is inhibited.
Experimental Protocols
The following is a representative protocol for the use of this compound to study pituitary-ovarian function, based on the methodology of key clinical investigations.
1. Study Population
-
Inclusion Criteria: Healthy, normally cycling female volunteers of reproductive age with a history of regular menstrual cycles.
-
Exclusion Criteria: Any underlying endocrine disorders, use of hormonal contraception within the preceding months, pregnancy or lactation, and any other condition that could interfere with the study outcomes.
2. Study Design
-
A controlled clinical trial design is recommended, with a treatment group receiving this compound and a control group undergoing blood sampling without drug administration.
-
The study duration should be sufficient to observe the suppression and recovery of the pituitary-ovarian axis, for example, a 27-day treatment period.
3. This compound Administration
-
Formulation: this compound ([N-Ac-D-Nal(2)1,D-pCl-Phe2,D-Trp3,D-hArg(Et2)6,D-Ala10]GnRH) is prepared for subcutaneous injection.
-
Dosage and Administration: Administer this compound via subcutaneous injection on alternate days for the duration of the treatment period. The exact dosage should be determined based on the specific research question and preclinical data.
4. Blood Sampling and Hormone Assays
-
Sampling Schedule: Collect blood samples at baseline and at regular intervals throughout the study period. For instance, samples could be taken every 8 hours for the first 24 hours after the initial injection to capture the acute effects, followed by daily or alternate-day sampling.
-
Hormone Assays: Serum concentrations of LH, FSH, estradiol, and progesterone should be measured using validated and sensitive immunoassays (e.g., radioimmunoassay, ELISA, or chemiluminescent assays). It is crucial to use assays with appropriate sensitivity and specificity for the expected hormone levels.
5. Monitoring and Data Analysis
-
Ovarian Function Monitoring: Follicular development and ovulation should be monitored using transvaginal ultrasonography and by tracking serum progesterone levels.
-
Data Analysis: Statistical analysis should be performed to compare hormone levels and other relevant parameters between the this compound and control groups. P-values less than 0.05 are typically considered statistically significant.
6. Experimental Workflow
The following diagram outlines the general workflow for a clinical study investigating the effects of this compound.
Safety and Tolerability
In clinical studies, this compound has been shown to be generally well-tolerated. The most common side effects are local skin reactions at the injection site, such as erythema and pruritus. No significant systemic side effects have been reported. Following cessation of treatment, a rapid recovery of pituitary-ovarian function is typically observed.
References
Application Notes and Protocols: Long-Term Suppression of Gonadotropins with Detirelix
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Detirelix for the long-term suppression of gonadotropins. This compound is a potent gonadotropin-releasing hormone (GnRH) antagonist that has been investigated for its ability to inhibit follicular development and ovulation by suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1]
Mechanism of Action
This compound is a synthetic peptide that acts as a competitive antagonist of the GnRH receptor in the pituitary gland.[2] By blocking the GnRH receptor, this compound prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. This rapid suppression of gonadotropins leads to a decrease in the production of gonadal steroids, such as estradiol and progesterone in females.[1][3] Unlike GnRH agonists, which cause an initial surge in gonadotropin levels before downregulating the receptors, GnRH antagonists like this compound induce a rapid and direct suppression of the pituitary-gonadal axis.[4][5]
Signaling Pathway of GnRH and Mechanism of Action of this compound
Caption: GnRH signaling pathway and this compound mechanism of action.
Data Presentation: Gonadotropin Suppression with this compound
The following table summarizes the quantitative data from a study investigating the effects of this compound administration on serum gonadotropin and steroid hormone levels in women with normal menstrual cycles.
| Parameter | Baseline (Mean ± SEM) | Post-Initial Injection (8 hours) (Mean ± SEM) | % Change from Baseline (8 hours) | During Treatment (Mean) |
| Serum LH (IU/L) | - | - | -74% ± 2% | Significantly Lower (P < 0.001) |
| Serum FSH (IU/L) | - | - | -26% ± 3% | Not Statistically Different |
| Serum Estradiol (pmol/L) | 165 ± 15 | 70 ± 11 (at 24 hours) | -58% (at 24 hours) | Significantly Lower (P < 0.001) |
| Serum Progesterone (nmol/L) | - | - | - | Significantly Lower (P < 0.001) |
Data extracted from a study where this compound was administered subcutaneously on alternate days for 27 days to six women.[1]
Experimental Protocols
The following is a representative protocol for a clinical study designed to evaluate the long-term suppression of gonadotropins with this compound.
Objective: To assess the efficacy and safety of long-term this compound administration for the suppression of gonadotropins and gonadal steroids.
Study Design: A prospective, open-label, single-arm clinical trial.
Participant Profile:
-
Healthy female volunteers of reproductive age with regular menstrual cycles.
-
Inclusion criteria: Age 18-40, normal baseline hormone levels, willingness to use non-hormonal contraception.
-
Exclusion criteria: Pregnancy, lactation, known endocrine disorders, hypersensitivity to GnRH analogues.
Drug Administration:
-
Drug: this compound sterile solution.
-
Dosage: 5 mg administered subcutaneously.
-
Frequency: Every other day for a total of 28 days.
-
Administration Site: Anterior abdominal wall, with site rotation.
Experimental Workflow
Caption: Experimental workflow for a clinical trial of this compound.
Methodology:
-
Screening and Baseline Assessment:
-
Obtain informed consent from all participants.
-
Conduct a complete medical history and physical examination.
-
Collect baseline blood samples for the analysis of serum LH, FSH, estradiol, and progesterone.
-
-
Treatment Period:
-
Administer this compound subcutaneously every other day for 28 days.
-
Collect blood samples at frequent intervals (e.g., 2, 4, 8, 24 hours) after the initial injection to assess the acute effects on hormone levels.
-
Continue to collect blood samples periodically (e.g., twice weekly) throughout the treatment period.
-
-
Hormone Analysis:
-
Serum concentrations of LH, FSH, estradiol, and progesterone will be determined using validated immunoassays.
-
-
Safety and Tolerability Monitoring:
-
Monitor vital signs at each study visit.
-
Record and evaluate all adverse events (AEs), including local injection site reactions.
-
-
Post-Treatment Follow-up:
-
After the final dose of this compound, continue to monitor hormone levels weekly until the return of normal pituitary-ovarian function, as evidenced by an LH surge and subsequent rise in progesterone levels.
-
Logical Relationships of this compound Effects
Caption: Logical flow of the physiological effects of this compound.
Applications and Future Directions
The ability of this compound to induce rapid and reversible suppression of gonadotropins makes it a valuable tool for research in reproductive endocrinology. Potential clinical applications that have been explored for GnRH antagonists include controlled ovarian stimulation for in vitro fertilization (IVF), and the management of hormone-dependent conditions such as endometriosis and uterine fibroids.[3] Further research is needed to fully elucidate the long-term safety and efficacy of this compound in various clinical settings.
References
- 1. Inhibition of follicular development by a potent antagonistic analog of gonadotropin-releasing hormone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An update on the use of degarelix in the treatment of advanced hormone-dependent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Detirelix solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Detirelix.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic peptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It functions by competitively blocking GnRH receptors in the pituitary gland, which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This leads to a rapid reduction in testosterone levels in males and estrogen levels in females. Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇₈H₁₀₅ClN₁₈O₁₃ | [2][3] |
| Molecular Weight | 1538.24 g/mol | [2][3] |
| Monoisotopic Mass | 1536.7797032 Da | [2] |
| Description | LHRH antagonist | [2] |
Q2: I am having trouble dissolving my lyophilized this compound powder. Is this expected?
Q3: What is the recommended first solvent to try for dissolving this compound?
For an initial attempt at dissolving this compound, it is recommended to use a small amount of a suitable organic solvent. Based on data for the similar GnRH antagonist Degarelix, high-purity dimethyl sulfoxide (DMSO) is a good starting point, as it can dissolve the compound at concentrations of up to approximately 30 mg/mL.[4] After initial dissolution in a minimal amount of organic solvent, the solution can be carefully diluted with the desired aqueous buffer.
Q4: My this compound precipitates out of solution when I add my aqueous buffer to the organic stock. What should I do?
This indicates that the solubility limit of this compound in the final solvent mixture has been exceeded. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The simplest solution is to prepare a more dilute final solution.
-
Increase the proportion of organic solvent: If your experimental setup permits, a higher percentage of the organic co-solvent in the final solution can help maintain solubility. However, be mindful of the potential effects of the organic solvent on your biological system.
-
Adjust the pH of the aqueous buffer: The net charge of a peptide can significantly influence its solubility. Although specific data for this compound is unavailable, for many peptides, solubility is lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can enhance solubility.
-
Use sonication: Brief sonication in a water bath can help to break up aggregates and improve dissolution.
-
Gentle warming: Gently warming the solution may also aid in solubilizing the peptide.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Problem: Lyophilized this compound powder will not dissolve in my aqueous buffer.
Quantitative Solubility Data (Analog Data)
As specific quantitative solubility data for this compound is not publicly available, the following table summarizes the solubility of a structurally similar GnRH antagonist, Degarelix acetate. This data can be used as a reference point for initial solvent screening.
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | ~30 | High-purity, anhydrous DMSO is recommended. |
| DMF | ~30 | |
| PBS (pH 7.2) | ~10 | |
| Water | ~4-5 | Sonication may be required. |
| Ethanol | ~0.25 |
Note: This data is for Degarelix acetate and should be used as an estimation for this compound. It is always recommended to perform small-scale solubility tests with your specific compound and lot.
Experimental Protocols
Protocol for Determining this compound Solubility
This protocol outlines a method for determining the solubility of this compound in various solvents.
-
Preparation:
-
Dispense a small, accurately weighed amount of lyophilized this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Prepare a series of test solvents (e.g., water, PBS at pH 5, 7.4, and 9, DMSO, ethanol).
-
-
Solubilization:
-
To the first tube, add a small, precise volume of the first test solvent (e.g., 100 µL).
-
Vortex the tube for 30-60 seconds.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
If still not dissolved, gently warm the tube to 37°C for 10-15 minutes.
-
If the powder dissolves, record the approximate concentration and proceed to add more solvent in known increments to determine the saturation point (the point at which precipitation begins).
-
If the powder does not dissolve, repeat the process with a fresh tube and the next test solvent.
-
-
Analysis:
-
Visually inspect each tube for clarity. A clear solution indicates complete dissolution.
-
For a more quantitative analysis, centrifuge the tubes with undissolved solid and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Signaling Pathway
This compound acts as an antagonist to the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor (GPCR). The binding of GnRH to its receptor typically initiates a signaling cascade that leads to the synthesis and release of gonadotropins. This compound blocks this pathway.
References
Detirelix Stability and Storage: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Detirelix. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing lyophilized this compound powder?
A1: Lyophilized peptides like this compound are generally stable for extended periods when stored under appropriate conditions. For optimal stability, the lyophilized powder should be stored in a tightly sealed container at low temperatures, protected from light.[1][2][3]
Q2: What is the expected shelf-life of lyophilized this compound?
A2: The shelf-life of lyophilized this compound is highly dependent on storage conditions. While specific stability studies for this compound are not extensively published, general guidelines for lyophilized peptides suggest a long shelf-life when stored correctly.[1][2]
Q3: How should this compound be handled once the vial is opened?
A3: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[4][5] To minimize degradation, it is crucial to allow the vial to warm to room temperature in a desiccator before opening. Once opened, weigh out the required amount of peptide quickly and reseal the vial tightly. For long-term storage after opening, consider flushing the vial with an inert gas like argon or nitrogen.[1]
Q4: What are the best practices for reconstituting this compound?
A4: The choice of solvent for reconstitution depends on the specific experimental requirements. Sterile, purified water or a buffer at a slightly acidic pH (e.g., pH 5-6) is often suitable for peptide reconstitution.[3] It is important to use a high-purity solvent to avoid introducing contaminants that could accelerate degradation.
Q5: How stable is this compound in solution after reconstitution?
A5: Peptides in solution are significantly less stable than in their lyophilized form.[3][4] The stability of reconstituted this compound will depend on the solvent, pH, temperature, and the presence of any proteases or microbial contamination. It is strongly recommended to use reconstituted solutions immediately.
Q6: Can I store reconstituted this compound solutions? If so, under what conditions?
A6: If immediate use is not possible, aliquoting the reconstituted solution into single-use volumes and storing them frozen is the best practice to minimize degradation from repeated freeze-thaw cycles.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Reduced biological activity of this compound in assays. | Improper storage leading to chemical degradation (e.g., oxidation, deamidation). | - Verify storage conditions of the lyophilized powder. - Prepare fresh solutions for each experiment. - Assess peptide purity using a suitable analytical method like HPLC. |
| Precipitation or aggregation observed upon reconstitution. | - Poor solubility in the chosen solvent. - Peptide concentration is too high. - pH of the solution is near the isoelectric point of the peptide. | - Try a different solvent or a buffer with a different pH. - Gentle vortexing or sonication may aid dissolution. - Reconstitute at a lower concentration. |
| Inconsistent experimental results between different batches or over time. | - Degradation of the stock solution. - Repeated freeze-thaw cycles of aliquots. | - Prepare fresh stock solutions more frequently. - Ensure aliquots are single-use to avoid freeze-thaw cycles. - Perform a stability check on the stored material. |
| Appearance of new peaks in HPLC analysis of the this compound sample. | Chemical degradation of the peptide. | - Characterize the degradation products using mass spectrometry. - Review storage and handling procedures to identify potential causes of degradation. - In vivo, this could be due to enzymatic hydrolysis.[6] |
Summary of Storage Conditions and Stability
Lyophilized this compound
| Storage Temperature | Expected Stability | Important Considerations |
| -80°C | Several years | Recommended for long-term storage. Protect from light and moisture.[1][2] |
| -20°C | Several years | Suitable for long-term storage. Protect from light and moisture.[1][2][3] |
| 2-8°C | Approximately 1-2 years | For shorter-term storage. The vial must be tightly sealed.[2] |
| Room Temperature | Weeks to months | Not recommended for storage; only for short periods during handling.[2][5] |
Reconstituted this compound Solution
| Storage Temperature | Expected Stability | Important Considerations |
| -80°C | Up to a few weeks | Aliquot into single-use vials to avoid freeze-thaw cycles.[4] |
| -20°C | Up to a few weeks | Aliquot into single-use vials to avoid freeze-thaw cycles.[3][4] |
| 2-8°C | Very limited (hours to a few days) | Not recommended. Use immediately if possible. |
| Room Temperature | Very limited (hours) | Not recommended. Prone to rapid degradation. |
Experimental Protocols
Protocol: Assessment of this compound Purity and Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity and stability of this compound. Method optimization will be required for specific formulations and equipment.
1. Objective: To determine the purity of a this compound sample and monitor its stability over time under specific storage conditions.
2. Materials:
-
This compound sample (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
3. Method:
- Preparation of Mobile Phases:
- Mobile Phase A: 0.1% TFA in HPLC-grade water.
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
- Preparation of this compound Standard Solution:
- Accurately weigh a small amount of this compound reference standard.
- Reconstitute in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
- Further dilute to a working concentration (e.g., 0.1 mg/mL) with Mobile Phase A.
- Preparation of this compound Sample Solution:
- Prepare the this compound sample to be tested in the same manner as the standard solution.
- HPLC Conditions:
- Column: C18 reverse-phase column.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection Wavelength: 220 nm or 280 nm.
- Column Temperature: 30°C.
- Gradient Elution: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 95 | 5 | | 25 | 5 | 95 | | 30 | 5 | 95 | | 31 | 95 | 5 | | 40 | 95 | 5 |
- Data Analysis:
- Integrate the peak areas in the chromatograms.
- Calculate the purity of the this compound sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
- For stability studies, analyze samples at different time points and compare the chromatograms to the initial sample to identify and quantify any degradation products.
Visualizations
Caption: Troubleshooting workflow for common this compound stability issues.
Caption: Potential chemical degradation pathways for this compound.
References
- 1. jpt.com [jpt.com]
- 2. peptidesystems.com [peptidesystems.com]
- 3. genscript.com [genscript.com]
- 4. bachem.com [bachem.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. Disposition of this compound, a potent luteinizing hormone-releasing hormone antagonist, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Detirelix Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Detirelix in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent synthetic decapeptide that functions as a gonadotropin-releasing hormone (GnRH) antagonist.[1] It competitively and reversibly binds to GnRH receptors in the anterior pituitary gland.[2] This action blocks the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] The reduction in LH levels leads to a rapid suppression of testosterone production in males and estrogen and progesterone production in females.[1] Unlike GnRH agonists, this compound does not cause an initial surge in hormone levels, which can be advantageous in certain clinical applications.[2]
Q2: What are the primary factors that cause this compound to degrade in solution?
Like many peptide-based drugs, the stability of this compound in solution is influenced by several factors:
-
pH: The pH of the solution is a critical factor. Peptide bonds are susceptible to hydrolysis, which can be accelerated under strongly acidic or basic conditions. For many peptides, a slightly acidic pH range of 4-6 is optimal for minimizing hydrolysis.[3]
-
Temperature: Higher temperatures increase the rate of chemical degradation reactions, including hydrolysis, oxidation, and deamidation.[4] Therefore, it is crucial to adhere to recommended storage temperatures.
-
Oxidation: Certain amino acid residues within the this compound sequence may be susceptible to oxidation, particularly if the solution is exposed to oxygen.[4] This can be exacerbated by exposure to light or the presence of metal ions.[4]
-
Light Exposure: Some amino acids are sensitive to light, and exposure can lead to photodegradation.[3] It is advisable to protect this compound solutions from light.
-
Enzymatic Degradation: In biological matrices, proteases can enzymatically cleave the peptide bonds of this compound, leading to its degradation.[5] A major metabolite of this compound identified in rats is a 1-4 tetrapeptide fragment resulting from the enzymatic hydrolysis of the Ser4-Tyr5 bond.[6]
Q3: What are the best practices for preparing and storing this compound solutions to ensure stability?
To maintain the integrity of this compound in solution, the following practices are recommended:
-
Solvent and Buffer Selection: Use high-purity, sterile solvents and buffers for reconstitution.[3] A slightly acidic buffer (pH 4-6) is often a good starting point to minimize hydrolysis, though the optimal pH should be determined experimentally for your specific application.[3]
-
Storage Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is generally recommended.[3] For long-term storage, it is best to store this compound in lyophilized form at -20°C or -80°C.[7] If storing in solution long-term, freeze at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][8]
-
Protection from Light: Store this compound solutions in amber vials or other light-protecting containers to prevent photodegradation.[3]
-
Inert Atmosphere: For peptides susceptible to oxidation, purging the vial with an inert gas like argon or nitrogen before sealing can help to displace oxygen and improve stability.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles and contamination, it is highly recommended to prepare single-use aliquots of your this compound solution.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: I'm observing precipitation or aggregation in my this compound solution.
| Potential Cause | Troubleshooting Step |
| pH is near the isoelectric point (pI) | Adjust the pH of the solution to be at least one to two units away from the pI. For acidic peptides, lower the pH. For basic peptides, raise the pH.[3] |
| High peptide concentration | Dilute the this compound solution to a lower concentration.[3] |
| Inappropriate solvent | If this compound has hydrophobic characteristics, consider adding a small amount of an organic solvent like DMSO, DMF, or acetonitrile to the aqueous buffer to improve solubilization.[3] |
| Temperature fluctuations | Ensure consistent storage at the recommended temperature. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3] |
Issue 2: My this compound solution is losing biological activity over time.
| Potential Cause | Troubleshooting Step |
| Hydrolysis | Optimize the pH of your solution. A slightly acidic pH (4-6) often minimizes hydrolysis. Avoid strongly acidic or basic conditions unless necessary for your experiment.[3] |
| Oxidation | Prepare solutions in deoxygenated buffers. Consider adding antioxidants, but first ensure their compatibility with your assay.[3] Store the solution under an inert atmosphere (argon or nitrogen).[3] |
| Deamidation | If your peptide contains asparagine (Asn) or glutamine (Gln) residues, be aware of potential deamidation. Storing at a lower pH (if the peptide is stable under these conditions) can slow this process.[4] |
| Protease contamination | Ensure all solutions, glassware, and equipment are sterile. If working with biological samples, consider adding protease inhibitors if they are compatible with your experimental system.[3] |
Quantitative Data on Peptide Stability
The stability of a peptide in solution is highly dependent on its amino acid sequence and the specific experimental conditions. The following table provides a representative example of how pH and temperature can impact the degradation of a peptide like this compound over time. Note: This is illustrative data and actual degradation rates for this compound should be determined experimentally.
Table 1: Illustrative Example of Peptide Degradation in Solution
| Condition | % Intact Peptide Remaining (Day 7) | % Intact Peptide Remaining (Day 30) |
| pH 4.0 at 4°C | 98% | 92% |
| pH 7.0 at 4°C | 95% | 85% |
| pH 8.0 at 4°C | 90% | 75% |
| pH 4.0 at 25°C | 90% | 70% |
| pH 7.0 at 25°C | 80% | 50% |
| pH 8.0 at 25°C | 70% | 30% |
Experimental Protocols
Protocol 1: General Procedure for a this compound Stability Study
This protocol outlines a general approach for assessing the stability of this compound in a specific solution.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of lyophilized this compound powder.
-
Reconstitute the powder in the desired buffer (e.g., 10 mM sodium acetate, pH 5.0) to a specific concentration. Ensure complete dissolution.
-
-
Sample Preparation and Storage:
-
Aliquot the this compound stock solution into multiple sterile, light-protected vials.
-
Divide the vials into different storage conditions to be tested (e.g., 4°C, 25°C, 40°C).[9]
-
For each condition, prepare triplicate samples for each time point.
-
-
Time-Point Analysis:
-
At designated time points (e.g., Day 0, 1, 3, 7, 14, 30), retrieve one set of triplicate vials from each storage condition.
-
Analyze the samples immediately.
-
-
Analytical Method:
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the initial concentration at Day 0.
-
Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics.
-
Visualizations
Caption: Mechanism of action of this compound as a GnRH antagonist.
Caption: Common chemical degradation pathways for peptides in solution.
Caption: Workflow for conducting a stability study of a peptide in solution.
References
- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 5. Metabolite profiles of degarelix, a new gonadotropin-releasing hormone receptor antagonist, in rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition of this compound, a potent luteinizing hormone-releasing hormone antagonist, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. genscript.com [genscript.com]
- 9. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Overcoming Resistance to GnRH Antagonists like Detirelix
This technical support center is designed for researchers, scientists, and drug development professionals utilizing GnRH antagonists such as Detirelix in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide solutions for overcoming potential resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other GnRH antagonists?
This compound is a synthetic decapeptide that acts as a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] Unlike GnRH agonists that initially stimulate and then desensitize the receptor, GnRH antagonists like this compound bind to the GnRH receptor in the pituitary gland and immediately block the binding of endogenous GnRH.[1][2] This direct and competitive antagonism prevents the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] The reduction in LH and FSH levels subsequently suppresses the production of gonadal steroids such as testosterone and estrogen.[4]
Q2: What are the potential mechanisms of resistance to GnRH antagonists like this compound?
Resistance to GnRH antagonists can emerge through several mechanisms, primarily observed in preclinical and clinical research settings:
-
GnRH Receptor (GnRH-R) Downregulation: Prolonged exposure to GnRH antagonists can lead to a decrease in the expression of GnRH-R mRNA and protein levels on the cell surface. This reduction in the number of available receptors can diminish the antagonist's efficacy.
-
GnRH Receptor Mutations: Although rare, mutations in the GnRH receptor gene can alter the receptor's structure, potentially reducing the binding affinity of antagonists like this compound or impairing the conformational change required for its inhibitory action.
-
Activation of Bypass Signaling Pathways: Cells may develop resistance by upregulating alternative signaling pathways that promote survival and proliferation, thereby circumventing the effects of GnRH-R blockade.
Q3: What are appropriate controls for in vitro experiments with this compound?
-
Vehicle Control: The solvent used to dissolve this compound should be tested alone to ensure it does not have any effect on the experimental system.
-
Positive Control (Agonist): A known GnRH agonist (e.g., GnRH itself or a synthetic agonist like leuprolide) should be used to confirm that the GnRH receptors in your cell system are functional and responsive.
-
Negative Control (Untreated): A group of cells that do not receive any treatment provides a baseline for comparison.
Q4: How can I troubleshoot lower than expected potency of this compound in my in vitro assay?
Several factors can contribute to a perceived decrease in potency (higher IC50 value):
-
Agonist Concentration: In a competitive antagonist assay, the apparent potency of this compound is dependent on the concentration of the GnRH agonist used for stimulation. Using a very high concentration of the agonist will require a higher concentration of the antagonist to achieve inhibition. It is recommended to use an agonist concentration that elicits a submaximal response (e.g., EC80).[5]
-
Cell Density and Receptor Expression Levels: High cell density or overexpression of the GnRH receptor can create a "receptor reserve," where only a fraction of receptors need to be activated to elicit a maximal response. This can shift the antagonist's dose-response curve to the right, making it appear less potent.[5]
-
Incubation Time: Ensure that the pre-incubation time with this compound is sufficient to allow for binding equilibrium to be reached before adding the GnRH agonist.[5]
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment to avoid degradation.
Troubleshooting Guides
Issue 1: Reduced or Loss of Antagonist Effect Over Time in Long-Term Cell Culture Experiments
| Potential Cause | Troubleshooting Steps |
| GnRH Receptor Downregulation | - Monitor GnRH-R Expression: Periodically assess GnRH receptor mRNA and protein levels using qPCR and Western blotting, respectively. - Intermittent Dosing: Consider an intermittent dosing schedule rather than continuous exposure to the antagonist to potentially reduce the pressure for receptor downregulation. - Use Lower, Effective Concentrations: Determine the minimal effective concentration of the antagonist to minimize off-target effects and reduce the likelihood of inducing receptor downregulation. |
| Cell Line Instability | - Regularly Authenticate Cell Lines: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. - Use Low Passage Numbers: Work with cells at a low passage number to minimize genetic drift and phenotypic changes. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | - Standardize Seeding Density: Ensure cells are seeded at a consistent density for all experiments. - Consistent Passage Number: Use cells from the same passage number for all replicates within an experiment. - Serum Starvation: For signaling pathway studies, serum-starve cells prior to treatment to reduce background activation. |
| Reagent Preparation and Handling | - Fresh Dilutions: Prepare fresh dilutions of this compound and other reagents for each experiment. - Consistent Pipetting Techniques: Use calibrated pipettes and consistent techniques to minimize variability in reagent addition. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other commonly used GnRH antagonists. Note that values can vary depending on the experimental conditions.
Table 1: Comparative In Vitro Potency of GnRH Antagonists
| Antagonist | Receptor | Assay Type | Parameter | Value |
| This compound | Rat Pituitary Cells | Histamine Release | ED50 | 0.21 µg/mL[6] |
| Degarelix | Rat Pituitary Cells | Histamine Release | EC50 | 170 µg/mL[7] |
| Cetrorelix | Rat Pituitary Cells | Histamine Release | EC50 | 1.3 µg/mL[7] |
| Ganirelix | Rat Pituitary Cells | Histamine Release | EC50 | 11 µg/mL[7] |
Table 2: Pharmacokinetic Parameters of this compound and Degarelix
| Antagonist | Species | Route of Administration | Tmax | Terminal Half-life (t1/2) | Bioavailability |
| This compound | Sheep | Intratracheal | 2 hours | 9.8 hours | 9.8%[8] |
| Degarelix | Human | Subcutaneous | 1.4 days | ~43 days | -[9] |
| Degarelix | Dog | Subcutaneous | 3.7 hours | 11 days (slow absorption) | -[10] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol is used to determine the binding affinity of an unlabeled antagonist, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Cell membranes expressing the GnRH receptor (e.g., from a stable cell line or pituitary tissue).
-
Radiolabeled GnRH analog (e.g., [125I]-Buserelin).
-
Unlabeled this compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA).
-
Wash Buffer (ice-cold Binding Buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in Binding Buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit GnRH-induced increases in intracellular calcium, a key downstream signaling event.
Materials:
-
Cells expressing the GnRH receptor (e.g., αT3-1 pituitary gonadotrope cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
GnRH agonist.
-
This compound.
-
Fluorescence plate reader with injection capability.
Procedure:
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Baseline Measurement: Measure the baseline fluorescence.
-
Agonist Injection and Measurement: Inject the GnRH agonist into the wells and immediately begin recording fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the peak response against the log concentration of this compound to determine the IC50 value.
Protocol 3: Western Blot Analysis of MAPK/ERK Signaling Pathway
This protocol is used to assess the effect of this compound on the GnRH-induced phosphorylation of downstream signaling proteins like ERK1/2.
Materials:
-
Cells expressing the GnRH receptor.
-
GnRH agonist.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Cell Treatment: Seed cells and, once at the desired confluency, pre-treat with varying concentrations of this compound for a specified time, followed by stimulation with a GnRH agonist.
-
Cell Lysis: Lyse the cells in ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software.
Visualizations
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting GnRH antagonist resistance.
References
- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimal usage of the GnRH antagonists: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Pharmacokinetics of this compound following intratracheal instillation and aerosol inhalation in the unanesthetized awake sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. The dosing solution influence on the pharmacokinetics of degarelix, a new GnRH antagonist, after s.c. administration to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Detirelix protocols for different animal species
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Detirelix in experimental animal models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound in animal experiments.
| Question | Answer & Troubleshooting Steps |
| 1. What is the mechanism of action for this compound? | This compound is a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively binds to and blocks GnRH receptors in the anterior pituitary gland.[2][3] This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and dose-dependent suppression of testosterone and other sex hormones without the initial hormonal surge seen with GnRH agonists.[2][3][4] |
| 2. How should I reconstitute and store lyophilized this compound? | Reconstitution: 1. Allow the vial of lyophilized this compound to reach room temperature before opening to prevent moisture condensation.[5][6] 2. Briefly centrifuge the vial to ensure all the powder is at the bottom.[6][7] 3. Use a sterile, appropriate solvent. For many peptides, sterile water, saline, or a buffer like PBS is suitable.[5] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed first, followed by dilution with an aqueous buffer.[6] 4. Add the solvent gently down the side of the vial, avoiding direct squirting onto the peptide powder.[5] 5. Gently swirl or roll the vial to dissolve the peptide.[5][8] Avoid vigorous shaking, which can cause aggregation.[5][8] 6. Ensure the solution is clear and free of particulates before use.[9] Storage: Lyophilized peptide can be stored at -20°C for extended periods.[7] Once reconstituted, it is recommended to aliquot the solution into single-use vials and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles.[10] For short-term storage (up to a week), the reconstituted solution can be kept at 4°C.[10] |
| 3. What are the expected physiological effects of this compound in male and female animals? | The primary effect is the suppression of the reproductive axis. In both males and females, you should observe a rapid decrease in circulating LH and FSH levels.[11] In males, this leads to a significant reduction in testosterone levels.[12] In females, it results in the inhibition of follicular development, ovulation, and a decrease in estrogen and progesterone levels.[11] Long-term administration can lead to atrophy of reproductive organs.[1][13] |
| 4. I am observing injection site reactions in my animals. What can I do? | Injection site reactions such as swelling, redness, and thickening of the skin have been reported, particularly with subcutaneous administration of GnRH antagonists.[14] Troubleshooting: - Ensure the injection is truly subcutaneous and not intradermal. - Rotate injection sites if multiple injections are required. - Dilute the this compound solution to a larger volume with a sterile, isotonic vehicle to reduce the concentration at the injection site. - Consider using a different, well-tolerated vehicle if possible. - Monitor the animals closely and consult with veterinary staff if reactions are severe or persistent. |
| 5. My animals are showing signs of lethargy or facial flushing after intravenous administration. Is this expected? | Yes, these can be acute side effects of this compound, especially at higher doses. Lethargy, edema, cyanosis, pallor, and red ears have been observed in rats at doses of 0.3 mg/kg and higher.[1][13] Lethargy and facial flushing have been noted in monkeys at doses of 0.5 mg/kg and higher.[1][13] These effects are often transient. Troubleshooting: - Monitor the animals closely after dosing. - Ensure the infusion rate is slow and steady. - Consider reducing the dose if the side effects are severe and impacting the animal's welfare. |
| 6. I am not seeing the expected level of testosterone suppression. What could be the issue? | Troubleshooting: - Dose: The dose may be insufficient for the species or the desired level of suppression. Review the literature for appropriate dose ranges for your animal model. - Administration: Ensure the full dose was administered correctly. For subcutaneous injections, check for any leakage from the injection site. For intravenous injections, confirm proper catheter placement. - Peptide Integrity: The this compound may have degraded due to improper storage or handling. Use a fresh, properly stored aliquot. - Assay Timing: Ensure that blood samples are being collected at the appropriate time points to observe the expected suppression. |
| 7. Can I expect changes in body weight with long-term this compound treatment? | Yes, changes in body weight have been reported. In subchronic studies, decreased body weight gain was observed in male rats and monkeys, while female rats showed increased body weight gain.[1][13] |
Quantitative Data Summary
The following tables summarize key pharmacokinetic and dosage information for this compound in different animal species.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Plasma Half-Life (t½) |
| Rat | Intravenous | 300 µg/kg | 1.6 hours |
| Monkey | Intravenous | 80 µg/kg | 7.1 hours |
| Monkey | Subcutaneous | 0.2 mg/kg | 18.7 hours |
| Monkey | Subcutaneous | 1.0 mg/kg | 31.6 hours |
| Data compiled from[15] |
Table 2: Dosage and Observed Effects of this compound in Animal Studies
| Species | Route of Administration | Dose | Observed Effects | Reference |
| Rat | Intravenous | ≥ 0.3 mg/kg | Acute effects: lethargy, edema, cyanosis, pallor, red ears. | [1][13] |
| Rat | Subcutaneous | ≥ 0.4 mg/kg/day | Subchronic effects: atrophy of reproductive organs, decreased body weight gain (males), increased body weight gain (females). | [1][13] |
| Rat | Subcutaneous | ≥ 2.0 mg/kg/day | Morbidity and/or mortality with subchronic administration. | [1][13] |
| Monkey | Intravenous | ≥ 0.5 mg/kg | Acute effects: lethargy, facial flushing. | [1][13] |
| Monkey | Subcutaneous | ≥ 0.2 mg/kg/day | Subchronic effects: atrophy of reproductive organs, inhibition of ovulation and spermatogenesis, decreased body weight gain. | [1][13] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Rats
1. Materials:
-
Lyophilized this compound
-
Sterile vehicle (e.g., sterile water for injection, 0.9% saline, or PBS)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Alcohol swabs
-
Animal scale
2. Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Reconstitution of this compound:
-
Following the general guidelines in the FAQ section, reconstitute this compound to a desired stock concentration (e.g., 10 mg/mL).
-
Dilute the stock solution with the sterile vehicle to the final desired concentration for injection. The final volume should be calculated based on the animal's weight and the desired dose (e.g., for a 250g rat receiving a 1 mg/kg dose, the injection volume would be 0.25 mL of a 1 mg/mL solution).
-
-
Injection Procedure:
-
Weigh the rat to determine the precise injection volume.
-
Restrain the rat securely. The loose skin over the back of the neck (scruff) is a common injection site.[16]
-
Create a "tent" of skin with your non-dominant hand.[16]
-
Insert the needle, bevel up, into the base of the tented skin.[16]
-
Aspirate slightly to ensure the needle is not in a blood vessel.[16]
-
Inject the calculated volume of the this compound solution.[17]
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.[18]
-
Protocol 2: Intravenous Administration of this compound in Cynomolgus Monkeys
1. Materials:
-
Reconstituted and appropriately diluted this compound solution
-
Sterile syringes and infusion pump (if applicable)
-
Catheter (appropriate gauge for the vessel)
-
Anesthetic agents (as per approved institutional protocol)
-
Surgical preparation supplies
-
Vascular access port (for chronic studies)
2. Procedure:
-
Animal Preparation:
-
Fast the monkey overnight before the procedure.
-
Anesthetize the animal following the institution's approved protocol.
-
-
Catheterization:
-
Surgically place a catheter into a suitable vein, such as the cephalic or saphenous vein.[19]
-
For chronic or repeated dosing, a vascular access port may be implanted subcutaneously.
-
-
Injection Procedure:
-
Calculate the exact volume of the this compound solution to be administered based on the animal's body weight and the desired dose.
-
Administer the solution as a slow bolus injection or via a controlled infusion pump.
-
Flush the catheter with sterile saline after administration to ensure the full dose is delivered.
-
-
Post-Procedure Monitoring:
-
Monitor the animal closely during recovery from anesthesia.
-
Observe for any signs of adverse reactions, such as facial flushing or lethargy.[1]
-
Provide appropriate post-operative care as per veterinary recommendations.
-
Visualizations
References
- 1. Acute and subchronic toxicity studies with this compound, a luteinizing hormone-releasing hormone antagonist, in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Degarelix Acetate? [synapse.patsnap.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist Degarelix on Human Prostate Cell Growth | PLOS One [journals.plos.org]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. health-sector-reform.org [health-sector-reform.org]
- 7. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 8. uk-peptides.com [uk-peptides.com]
- 9. jpt.com [jpt.com]
- 10. benchchem.com [benchchem.com]
- 11. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 13. academic.oup.com [academic.oup.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Disposition of this compound, a potent luteinizing hormone-releasing hormone antagonist, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 17. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. Procedures and Emergency Medical Techniques for Nonhuman Primates - Exotic and Laboratory Animals - Merck Veterinary Manual [merckvetmanual.com]
Technical Support Center: Monitoring Hormonal Levels During Detirelix Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring hormonal levels during experiments involving Detirelix, a potent GnRH antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a gonadotropin-releasing hormone (GnRH) antagonist.[1] It functions by competitively binding to GnRH receptors in the pituitary gland, thereby blocking the action of endogenous GnRH.[1] This immediate blockade leads to a rapid and profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn suppresses the production of gonadal sex hormones such as testosterone and estradiol.[2][3]
Q2: Which hormones should be monitored during this compound treatment and at what frequency?
A2: The primary hormones to monitor are Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and the relevant sex steroid (Testosterone in males, Estradiol in females). The frequency of monitoring depends on the specific experimental design. For initial characterization of suppression, blood samples are often taken at baseline (before treatment), and then at several time points within the first 24-72 hours post-administration to capture the rapid suppression.[2] For long-term studies, monitoring can be less frequent once suppression is established. In fertility-related research, more frequent monitoring, sometimes daily or every other day, is necessary to track follicular development and time interventions.[4]
Q3: What are the expected changes in hormone levels after this compound administration?
A3: A significant and rapid decrease in LH levels is the most immediate effect, often observed within hours of administration.[2][5] This is followed by a decline in testosterone or estradiol levels, typically reaching castration or near-castration levels within a few days.[2] FSH levels are also suppressed, although the extent and speed of suppression may be less pronounced than that of LH.[2][3]
Q4: Can this compound treatment cause a "flare-up" effect?
A4: No, unlike GnRH agonists, GnRH antagonists like this compound do not cause an initial surge or "flare-up" in LH and testosterone/estradiol levels.[6][7] They induce a rapid suppression of the pituitary-gonadal axis.
Troubleshooting Guide
This guide addresses common issues that may arise during the monitoring of hormonal levels in subjects treated with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak suppression of LH/sex steroids | - Incorrect drug dosage or administration: Check the dosage calculations and ensure proper subcutaneous injection technique. - Drug degradation: Verify the storage conditions and expiration date of the this compound vial. - Assay error: Rule out issues with the hormone measurement assay (see ELISA troubleshooting below). | - Review and confirm the experimental protocol for drug preparation and administration. - Use a fresh, properly stored vial of this compound. - Re-run the hormone assay with appropriate controls. |
| Inconsistent hormone levels between samples from the same subject | - Variability in blood sample collection timing: Hormonal levels can have diurnal rhythms.[8] - Improper sample handling and storage: Hemolysis, repeated freeze-thaw cycles, or improper storage temperature can degrade hormones.[3][5] - Assay variability: Inconsistent pipetting, temperature fluctuations during incubation, or lot-to-lot variation in assay kits can lead to variable results.[5] | - Standardize the time of day for blood collection for all subjects. - Follow strict protocols for sample collection, processing, and storage. Aliquot samples to avoid multiple freeze-thaw cycles. - Ensure consistent assay procedure and use the same kit lot for all samples in a study if possible. Run quality controls with each assay.[5] |
| High background in hormone ELISA | - Non-specific binding of antibodies: Insufficient blocking or improper antibody concentrations.[5][9] - Contaminated reagents or plate: Use of contaminated buffers or plates.[10] - Inadequate washing: Residual enzyme-conjugated antibody remains in the wells.[9][10] | - Optimize blocking buffer and antibody concentrations. - Use fresh, sterile reagents and high-quality ELISA plates. - Increase the number and vigor of wash steps.[10] |
| Low signal in hormone ELISA | - Inactive enzyme or substrate: Reagents may be expired or improperly stored.[10][11] - Suboptimal incubation times or temperatures: Deviation from the recommended protocol.[5][9] - Low antibody affinity: The antibody may not be binding effectively to the target hormone. | - Use fresh, unexpired reagents and verify their activity. - Strictly adhere to the incubation parameters specified in the assay protocol. - Consider using a different, validated ELISA kit with higher affinity antibodies. |
| Unexpected cross-reactivity | - Structurally similar endogenous compounds or metabolites: The assay antibody may be binding to molecules other than the target hormone.[1][12] - Co-administered drugs with structural similarities. [12] | - Review the literature for known cross-reactants with the specific assay being used. - If significant cross-reactivity is suspected, consider using a more specific method like Liquid Chromatography-Mass Spectrometry (LC-MS) for hormone quantification. |
Data Presentation: Hormonal Suppression with GnRH Antagonists
The following tables summarize the expected hormonal suppression based on clinical studies of GnRH antagonists.
Table 1: Luteinizing Hormone (LH) Suppression
| GnRH Antagonist | Time to Suppression | Extent of Suppression | Citation(s) |
| This compound | Within 8 hours | ~74% decrease from baseline | [2][3] |
| Degarelix | Within 3 days | >95% of patients achieve castration levels | [6] |
| Cetrorelix | Within 1 day | Significant suppression to subnormal values |
Table 2: Testosterone Suppression in Males
| GnRH Antagonist | Time to Castration Level (≤50 ng/dL) | Maintenance of Suppression | Citation(s) |
| Degarelix | 96% of patients by day 3 | Maintained for at least 1 year | [6][13] |
| Cetrorelix | Consistently suppressed with daily injections | Maintained throughout the 8-day treatment |
Table 3: Estradiol (E2) Suppression in Females
| GnRH Antagonist | Time to Suppression | Extent of Suppression | Citation(s) |
| This compound | Within 24 hours | Significant decrease from baseline | [2][3] |
Experimental Protocols
Protocol 1: Serum Sample Collection and Processing for Hormone Analysis
-
Patient/Subject Preparation: For hormones with diurnal variation (e.g., testosterone, cortisol), it is recommended to collect blood samples in the morning (e.g., between 7:00 and 10:00 AM) to ensure consistency.[14][15] The subject should be in a rested state.[14]
-
Blood Collection:
-
Collect 5-10 mL of whole blood via venipuncture into a serum separator tube (SST).
-
Gently invert the tube 5-10 times to mix the clot activator with the blood.
-
Allow the blood to clot at room temperature for at least 30 minutes, but no longer than 2 hours.
-
-
Centrifugation:
-
Centrifuge the clotted blood sample at 1000-2000 x g for 15 minutes at room temperature to separate the serum from the blood cells.
-
-
Serum Aliquoting and Storage:
-
Carefully aspirate the clear serum supernatant without disturbing the gel barrier or the cell pellet.
-
Aliquot the serum into pre-labeled, sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade hormone levels.[5]
-
Store the serum aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage.[7]
-
Protocol 2: Quantification of Human Luteinizing Hormone (LH) by Sandwich ELISA
This protocol is a general guideline and should be adapted based on the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Human LH ELISA Kit (containing pre-coated microplate, standards, detection antibody, enzyme conjugate, substrate, wash buffer, and stop solution)
-
Calibrated micropipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate washer (optional)
-
Distilled or deionized water
-
Absorbent paper
Procedure:
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer and any other required reagents according to the kit manufacturer's instructions.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the LH standard as per the kit's protocol to create a standard curve. This typically involves a range of concentrations from a high standard to a zero standard (blank).
-
-
Assay Procedure:
-
Secure the desired number of antibody-coated wells in the plate holder.
-
Pipette 25 µL of each standard, control, and serum sample into the appropriate wells in duplicate.[16]
-
Pipette 50 µL of the enzyme-conjugated detection antibody into each well.[10]
-
Gently mix the plate and incubate at room temperature for the time specified in the kit protocol (e.g., 45 minutes).[10]
-
-
Washing:
-
Substrate Incubation:
-
Stopping the Reaction:
-
Add 100 µL of the stop solution to each well.[10] The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader within 15-30 minutes of adding the stop solution.[10]
-
-
Data Analysis:
-
Subtract the average absorbance of the zero standard from all other readings.
-
Plot a standard curve of the absorbance values versus the known concentrations of the LH standards.
-
Determine the concentration of LH in the unknown samples by interpolating their absorbance values from the standard curve. Apply any dilution factors used.
-
Visualizations
Caption: this compound competitively blocks GnRH receptors on the pituitary.
Caption: Experimental workflow for monitoring hormonal levels.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tulipgroup.com [tulipgroup.com]
- 11. sceti.co.jp [sceti.co.jp]
- 12. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pre-analytical issues for testosterone and estradiol assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guidelines of patient preparation for blood collection for hormonal analysis in RCMC [en.vip-clinic.by]
- 15. Preparation for blood tests: what can go wrong before the sample reaches the lab - Australian Prescriber [australianprescriber.tg.org.au]
- 16. s3.amazonaws.com [s3.amazonaws.com]
Best practices for reconstituting lyophilized Detirelix
Researchers should always consult the manufacturer's product-specific datasheet for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: What is the recommended diluent for reconstituting lyophilized Detirelix?
A1: For clinical formulations of the similar compound Degarelix, Sterile Water for Injection, USP is the specified diluent.[1][2][3] For research purposes, sterile, nuclease-free water or phosphate-buffered saline (PBS, pH 7.2) are also commonly used for similar peptides.[4] The choice of diluent may depend on the downstream application.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: While specific solubility data for this compound is limited, the related compound Degarelix (acetate) is soluble in several organic solvents and aqueous buffers. It is soluble in DMSO and dimethylformamide (DMF) at approximately 30 mg/mL, and in ethanol at about 0.25 mg/mL.[4] Its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[4]
Q3: How should I store the reconstituted this compound solution?
A3: Reconstituted solutions should be used as fresh as possible. For the analogous compound Degarelix, it is recommended to use the reconstituted solution within one hour of preparation.[1][3] If short-term storage is necessary, keep the solution at 2-8°C for no more than a week. For long-term storage, it is advisable to prepare aliquots in volumes greater than 20 µL to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Note that aqueous solutions of Degarelix are not recommended for storage for more than one day.[4]
Q4: What is the mechanism of action of this compound?
A4: this compound is a gonadotropin-releasing hormone (GnRH) antagonist.[1] It competitively binds to and blocks GnRH receptors in the pituitary gland. This action inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of downstream sex hormones like testosterone.[4][5] Unlike GnRH agonists, antagonists like this compound do not cause an initial surge in hormone levels.[5]
Experimental Protocols & Data Presentation
Protocol: Reconstitution of Lyophilized this compound
This protocol is a general guideline based on best practices and information from the similar compound, Degarelix.
-
Equilibration: Allow the vial of lyophilized this compound and the chosen sterile diluent (e.g., Sterile Water for Injection) to equilibrate to room temperature before use.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Diluent Addition: Slowly add the calculated volume of the diluent to the vial. Refer to the product datasheet for the recommended concentration. For example, to achieve a 40 mg/mL concentration from a 120 mg vial, you would add 3 mL of diluent.[1][2]
-
Dissolution: Gently swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing to prevent foaming and potential denaturation of the peptide.[1] The dissolution process may take up to 15 minutes.[1][2] The vial can be slightly tilted to dissolve any powder adhering to the sides.[1]
-
Inspection: The final solution should be clear and free of any undissolved powder or particles.[1] A ring of small air bubbles on the surface is acceptable.[1]
-
Use or Aliquoting: Use the reconstituted solution immediately for your experiment. If for later use, aliquot into smaller volumes in sterile polypropylene tubes and store appropriately.
Data Summary: Solubility of the Related GnRH Antagonist, Degarelix
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [4] |
| Ethanol | ~0.25 mg/mL | [4] |
| Water | ≥ 500 mg/mL (Note: This high value from a single supplier should be confirmed) | [6] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is difficult to dissolve | Insufficient mixing time or incorrect diluent. | Allow the vial to sit at room temperature for a longer period (up to 15 minutes), gently swirling periodically.[1] If the product still does not dissolve, contact the manufacturer's technical support. |
| Solution appears cloudy or contains particulates | Incomplete dissolution or contamination. | Ensure the powder is fully dissolved by gentle swirling. If cloudiness persists, it may indicate contamination or degradation. Do not use the solution and contact technical support. |
| Foaming occurs during reconstitution | Vigorous shaking or vortexing. | Avoid shaking. If foam has formed, let the vial stand until it subsides. In the future, use gentle swirling for dissolution.[1] |
| Loss of biological activity | Improper storage, repeated freeze-thaw cycles, or incorrect reconstitution. | Always aliquot the reconstituted solution for storage to minimize freeze-thaw cycles. Ensure the correct diluent was used and that the storage conditions are as recommended. |
Visualizations
Caption: Workflow for reconstituting lyophilized this compound.
Caption: Logical steps for troubleshooting this compound reconstitution.
Caption: Mechanism of action of this compound as a GnRH antagonist.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doronscientific.com [doronscientific.com]
Validation & Comparative
A Comparative In Vivo Analysis of Detirelix and Degarelix: A Guide for Researchers
This guide provides a comprehensive comparison of the in vivo effects of two gonadotropin-releasing hormone (GnRH) antagonists: Detirelix and Degarelix. Developed for researchers, scientists, and drug development professionals, this document synthesizes available data to facilitate an objective evaluation of these compounds.
Introduction
This compound and Degarelix are both synthetic peptide antagonists of the gonadotropin-releasing hormone receptor (GnRHR).[1] By competitively blocking this receptor in the pituitary gland, they inhibit the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] This, in turn, leads to a rapid reduction in the production of downstream sex hormones, such as testosterone in males and estrogen in females.[2][4] While both molecules share this fundamental mechanism, differences in their chemical structure and formulation can lead to distinct in vivo pharmacokinetic, pharmacodynamic, and safety profiles. Degarelix is a third-generation GnRH antagonist approved for the treatment of advanced prostate cancer.[5][6] this compound, an earlier generation antagonist, has been studied for its ability to suppress gonadotropin secretion.[4][7]
Mechanism of Action: GnRH Antagonism
Both this compound and Degarelix act as competitive antagonists at the GnRH receptor in the anterior pituitary gland. Unlike GnRH agonists, which initially cause a surge in LH and FSH before downregulating the receptors, these antagonists bring about a rapid and direct suppression of gonadotropin release.[5][8] This immediate onset of action is a key clinical advantage, avoiding the potential for clinical flare-ups in hormone-dependent conditions.[9]
Below is a diagram illustrating the signaling pathway affected by these GnRH antagonists.
In Vivo Efficacy and Pharmacodynamics
Direct comparative in vivo studies between this compound and Degarelix are limited. However, data from individual studies provide insights into their respective potencies and durations of action.
| Parameter | This compound | Degarelix |
| Hormone Suppression | Rapidly suppresses LH and estradiol.[7] In women, a 5 mg subcutaneous dose every other day for 27 days effectively inhibited follicular development and ovulation.[4] Within 8 hours of the initial injection, serum LH decreased by 74% and FSH by 26%.[4][7] | Induces a fast and profound reduction in LH, FSH, and testosterone.[2] In patients with prostate cancer, a 240 mg starting dose followed by monthly 80 mg maintenance doses effectively suppresses testosterone to castrate levels (≤0.5 ng/mL).[9][10] At day 3, approximately 96% of patients achieve castrate testosterone levels.[9][11] |
| Onset of Action | Rapid, with significant LH suppression within 8 hours of a single injection.[4][7] | Immediate onset of action.[2] |
| Duration of Action | Long-acting, with effects persisting after administration.[7] Recovery of pituitary-ovarian function occurred 10-16 days after the final injection in a 27-day study.[7] | Long-acting, with a depot formulation allowing for monthly administration.[8][12] |
| PSA Suppression (in prostate cancer) | Not extensively studied for this indication. | Rapid and sustained reduction in Prostate-Specific Antigen (PSA) levels.[9][10] |
Pharmacokinetics
The pharmacokinetic profiles of this compound and Degarelix influence their dosing regimens and clinical utility.
| Parameter | This compound | Degarelix |
| Administration | Subcutaneous injection.[7][13] | Subcutaneous injection, forming a depot.[8][12][14] |
| Absorption | Readily absorbed after subcutaneous administration. | Forms a depot upon subcutaneous administration, from which the drug is released.[12][15] |
| Metabolism | Information on metabolism is not readily available in recent literature. | Subject to peptide hydrolysis in the hepato-biliary system.[15][16] It is not a substrate, inducer, or inhibitor of the CYP450 system.[15][16] |
| Elimination | Information on elimination is not readily available in recent literature. | Primarily excreted as peptide fragments in the feces (70-80%) and to a lesser extent in the urine (20-30%).[16][17] |
| Half-life | Not clearly defined in available literature. | The terminal half-life is approximately 53 days for the starting dose and 28-43 days for the maintenance dose.[17] |
Safety and Tolerability
The safety profiles of GnRH antagonists are a critical consideration, particularly concerning local injection site reactions and histamine release.
| Parameter | This compound | Degarelix |
| Injection Site Reactions | Elicited local skin reactions, including erythema and pruritus.[7] | Commonly associated with injection site reactions such as pain, erythema, and swelling, which are usually mild to moderate and decrease in frequency after the first dose.[2][14] |
| Histamine Release | Known to induce histamine release from mast cells, which was a limiting factor for early-generation GnRH antagonists.[4] | Has weak histamine-releasing properties, significantly lower than earlier antagonists like this compound, Cetrorelix, and Abarelix.[5][18][19] |
| Systemic Side Effects | No systemic side effects were observed in a study with female volunteers.[7] Acute toxicity studies in animals showed signs consistent with peripheral vasodilation after intravenous administration.[20] | Common hormonal side effects include hot flashes and weight gain.[2][17] Cardiovascular safety is a topic of ongoing research, with some studies suggesting a potentially better cardiovascular risk profile compared to GnRH agonists.[21][22] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for evaluating the in vivo effects of GnRH antagonists.
Protocol 1: Evaluation of Hormone Suppression in a Rodent Model
Objective: To determine the efficacy and duration of testosterone suppression following a single subcutaneous injection of a GnRH antagonist.
Workflow Diagram:
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Group 1: Vehicle control (e.g., mannitol solution).
-
Group 2: this compound (at various dose levels).
-
Group 3: Degarelix (at various dose levels).
-
-
Administration: A single subcutaneous injection is administered in the dorsal region.
-
Blood Collection: Blood samples are collected via tail vein or cardiac puncture at specified time points (e.g., baseline, 2, 4, 8, 24, 48, 72 hours, and then daily for up to several weeks).
-
Hormone Analysis: Serum is separated and stored at -80°C until analysis. Luteinizing hormone, follicle-stimulating hormone, and testosterone concentrations are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: Hormone levels are plotted over time for each group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the different treatments.
Protocol 2: Assessment of Histamine Release Potential in an Ex Vivo Human Skin Model
Objective: To compare the in vitro histamine-releasing properties of this compound and Degarelix.
Methodology:
-
Tissue Source: Human skin samples obtained from cosmetic surgery.
-
Preparation: The skin is dissected to remove subcutaneous fat and cut into small pieces.
-
Incubation: Skin samples are incubated in a buffer solution at 37°C.
-
Treatment: Samples are exposed to various concentrations of this compound, Degarelix, a positive control (e.g., compound 48/80), and a negative control (buffer alone).
-
Histamine Measurement: After incubation, the supernatant is collected, and the histamine concentration is measured using a sensitive immunoassay.
-
Data Analysis: The amount of histamine released is expressed as a percentage of the total histamine content of the tissue or as an increase relative to the basal release. The dose-response curves for each compound are then compared.
Conclusion
Both this compound and Degarelix are potent GnRH antagonists capable of inducing rapid and profound suppression of the pituitary-gonadal axis. Degarelix, a more recent development, offers the advantage of a well-characterized long-acting depot formulation and a significantly improved safety profile with respect to histamine release.[5][18][19] While direct comparative in vivo efficacy data is not abundant, the available information suggests that both compounds are effective in their primary pharmacodynamic action. The choice between these or other GnRH antagonists for research or clinical development would depend on the specific application, desired duration of action, and safety considerations. Further head-to-head in vivo studies would be beneficial to delineate more subtle differences in their biological effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Degarelix - Wikipedia [en.wikipedia.org]
- 3. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on the use of degarelix in the treatment of advanced hormone-dependent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degarelix: a novel gonadotropin-releasing hormone blocker for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of follicular development by a potent antagonistic analog of gonadotropin-releasing hormone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Degarelix Acetate? [synapse.patsnap.com]
- 9. The efficacy and safety of degarelix: a 12-month, comparative, randomized, open-label, parallel-group phase III study in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degarelix and its therapeutic potential in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experience with degarelix in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetic modeling of a subcutaneous depot for GnRH antagonist degarelix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Degarelix Injection: MedlinePlus Drug Information [medlineplus.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. In vitro and in vivo human metabolism of degarelix, a gonadotropin-releasing hormone receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acute and subchronic toxicity studies with this compound, a luteinizing hormone-releasing hormone antagonist, in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. Cardiovascular safety of degarelix: results from a 12-month, comparative, randomized, open label, parallel group phase III trial in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Detirelix and Cetrorelix in Gonadotropin Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two gonadotropin-releasing hormone (GnRH) antagonists, Detirelix and Cetrorelix. By competitively blocking GnRH receptors in the pituitary gland, these drugs rapidly and reversibly inhibit the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), making them valuable tools in reproductive medicine and other hormone-dependent conditions.[1][2]
Disclaimer: The following data is compiled from separate clinical studies. To date, no head-to-head clinical trials directly comparing the efficacy of this compound and Cetrorelix have been published. Therefore, the presented data should be interpreted with consideration of the different experimental protocols and patient populations.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the gonadotropin-suppressing effects of this compound and Cetrorelix from distinct clinical investigations.
Table 1: Efficacy of this compound in Healthy Women
| Parameter | Value | Study Population | Dosage | Source |
| Maximal LH Suppression | 74% ± 2% | 6 women with normal menstrual cycles | 5 mg subcutaneously every other day for 27 days | [3] |
| Time to Maximal LH Suppression | Within 8 hours after the first injection | 6 women with normal menstrual cycles | 5 mg subcutaneously every other day for 27 days | [3] |
| Maximal FSH Suppression | 26% ± 3% | 6 women with normal menstrual cycles | 5 mg subcutaneously every other day for 27 days | [3] |
| Time to Maximal FSH Suppression | Within 8 hours after the first injection | 6 women with normal menstrual cycles | 5 mg subcutaneously every other day for 27 days | [3] |
Table 2: Efficacy of Cetrorelix in Assisted Reproductive Technology (ART)
| Parameter | Value | Study Population | Dosage | Source |
| Prevention of Premature LH Surge | 100% | 185 infertile patients undergoing ART | Single 3 mg or daily 0.25 mg subcutaneous injection | [4] |
| LH Suppression | Significantly lower serum LH levels post-administration | 45 patients undergoing controlled ovarian hyperstimulation | Daily 0.2 mg subcutaneous injection | [5] |
| Prevention of Ovarian Hyperstimulation Syndrome (OHSS) | Almost 100% prevention in the short antagonist protocol | Patients undergoing controlled ovarian stimulation | Not specified | [2] |
Mechanism of Action: GnRH Antagonism
Both this compound and Cetrorelix are synthetic decapeptides that act as competitive antagonists of the GnRH receptor.[2][6] By binding to these receptors on the pituitary gonadotrophs, they prevent the endogenous GnRH from initiating the signaling cascade that leads to the synthesis and release of LH and FSH. This immediate and reversible suppression of gonadotropins is the key mechanism behind their clinical effects.[1]
The signaling pathway of GnRH and the inhibitory action of its antagonists are depicted in the following diagram:
Caption: GnRH signaling pathway and antagonist inhibition.
Experimental Protocols
The methodologies employed in the key clinical studies cited in this guide are detailed below to provide context for the presented efficacy data.
This compound Study Protocol (Adapted from[3])
-
Study Design: A clinical trial involving healthy female volunteers with normal menstrual cycles.
-
Patient Population: Six women with documented regular ovulatory cycles.
-
Drug Administration: this compound was administered as a 5 mg subcutaneous injection every other day for a total of 27 days, starting in the early follicular phase of the menstrual cycle.
-
Hormone Measurement: Serum concentrations of LH and FSH were measured by radioimmunoassay at frequent intervals, including baseline and throughout the treatment period.
-
Primary Outcome: The primary endpoint was the degree of suppression of mean serum LH and FSH concentrations during the treatment period compared to a control group.
Cetrorelix Study Protocol for ART (Generalized from[4][5])
-
Study Design: Prospective, randomized, controlled trials in patients undergoing controlled ovarian hyperstimulation for in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI).
-
Patient Population: Infertile women eligible for ART procedures.
-
Drug Administration:
-
Multiple Dose Protocol: Daily subcutaneous injections of Cetrorelix (e.g., 0.2 mg or 0.25 mg) are initiated when the leading ovarian follicle reaches a certain size (e.g., 14 mm) and continued until the day of human chorionic gonadotropin (hCG) administration.[5]
-
Single Dose Protocol: A single subcutaneous injection of Cetrorelix (e.g., 3 mg) is administered when the leading follicle reaches a specific size.[4]
-
-
Hormone Measurement: Serum LH levels are monitored regularly to assess the prevention of a premature LH surge. Assays such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay are commonly used.
-
Primary Outcome: The primary efficacy measure is the incidence of premature LH surges (defined as serum LH > 10 IU/L) before hCG administration.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of GnRH antagonists in a clinical setting.
Caption: Generalized workflow for GnRH antagonist clinical trials.
Conclusion
Both this compound and Cetrorelix are effective GnRH antagonists that rapidly suppress gonadotropin secretion. The available data, although not from direct comparative studies, indicate that both drugs achieve significant LH suppression. Cetrorelix is well-established in ART protocols for preventing premature LH surges. The data for this compound also demonstrates its potent and rapid onset of action in suppressing LH.
For drug development professionals and researchers, the choice between these or other GnRH antagonists would likely depend on the specific therapeutic application, desired duration of action, and the dosing regimen. Further head-to-head clinical trials are warranted to provide a definitive comparison of the efficacy and safety profiles of this compound and Cetrorelix.
References
- 1. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 3. Gonadotropin-Releasing Hormone (GnRH)/GnRH Receptors and Their Role in the Treatment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A model‐based analysis to guide gonadotropin‐releasing hormone receptor antagonist use for management of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GnRH Antagonists: Detirelix vs. Ganirelix for LH Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Detirelix and Ganirelix, two synthetic peptide antagonists of the gonadotropin-releasing hormone (GnRH) receptor, for their efficacy in luteinizing hormone (LH) suppression. While both compounds effectively inhibit LH secretion by competitively blocking GnRH receptors in the pituitary gland, this guide delves into the available quantitative data, experimental methodologies, and preclinical comparisons to inform research and development decisions.
Mechanism of Action: Competitive Antagonism of the GnRH Receptor
Both this compound and Ganirelix are decapeptides that act as competitive antagonists at the GnRH receptor in the anterior pituitary.[1][2] By binding to these receptors, they prevent the endogenous GnRH from stimulating the release of gonadotropins, namely LH and follicle-stimulating hormone (FSH).[1][2] This action leads to a rapid and reversible suppression of gonadotropin secretion, which is crucial in various clinical applications, particularly in assisted reproductive technologies to prevent premature LH surges.[1][3]
The signaling pathway involves the blockade of the G-protein coupled GnRH receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of LH and FSH.
Quantitative Comparison of Efficacy
| Parameter | This compound | Ganirelix |
| LH Suppression (Clinical Data) | - 75.8 ± 2.2% max suppression with 20 mg dose in postmenopausal women- 74 ± 2% decrease within 8h of initial injection in women with normal cycles | - 69% suppression 6h after 0.250 mg dose in PCOS patients[4]- Incidence of LH rises (≥10 IU/L) during treatment was 2.8% in a large multicenter trial[5] |
| Dosage for LH Suppression | 1, 5, and 20 mg doses studied[2] | Daily subcutaneous injection of 0.25 mg[3] |
Preclinical Comparative Data
While clinical head-to-head data is lacking, nonclinical studies have compared the safety and efficacy profiles of Ganirelix and this compound. These studies highlight differences in their histamine-releasing properties and hypotensive effects.
| Parameter | This compound (Second-generation) | Ganirelix (Third-generation) |
| Histamine Release (EC50, rat peritoneal mast cells) | 0.21 µg/mL | 17.8 µg/mL |
| Hypotensive Activity (ED50, intravenous, rats) | 41 µg/kg | 901 µg/kg |
Data sourced from a pharmacology review submitted to the FDA.[6] The significantly higher EC50 for histamine release and ED50 for hypotensive activity for Ganirelix suggest a more favorable safety profile in these preclinical models compared to the second-generation antagonist, this compound.[6]
Experimental Protocols
This compound Clinical Trial Methodology (Postmenopausal Women)[2]
-
Objective: To assess the effects of this compound on gonadotrope function.
-
Study Population: Six normal postmenopausal, hypergonadotropic women.
-
Dosing Regimen: Each volunteer received single subcutaneous doses of 1, 5, and 20 mg of this compound in a random order, with at least a 1-week interval between injections.
-
Hormone Assessment: Serum LH, FSH, and alpha-subunit were measured by radioimmunoassay (RIA) at frequent intervals for 72 hours after each injection. Bioactive LH levels were measured at 0, 24, 48, and 72 hours post-injection using a mouse Leydig cell bioassay.
Ganirelix Clinical Trial Methodology (Controlled Ovarian Hyperstimulation)[3][5]
-
Objective: To assess the efficacy and safety of Ganirelix for the prevention of premature LH surges in women undergoing controlled ovarian hyperstimulation (COH).
-
Study Population: Women undergoing ovarian stimulation for in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI).
-
Dosing Regimen: Daily subcutaneous injections of 0.25 mg of Ganirelix, typically starting on day 5 or 6 of recombinant FSH (rFSH) stimulation and continuing until the day of human chorionic gonadotropin (hCG) administration.[3][5]
-
Hormone Assessment: Serum LH and progesterone levels were monitored to detect premature LH rises (defined as LH ≥10 IU/L).[5]
Conclusion
Both this compound and Ganirelix are effective GnRH antagonists capable of suppressing LH secretion. Ganirelix, a third-generation antagonist, has been extensively studied and is widely used in clinical practice, particularly in assisted reproduction, with a well-documented efficacy and safety profile.[3] Preclinical data suggests that Ganirelix has a significantly lower potential for histamine release and hypotensive effects compared to the second-generation antagonist this compound.[6]
While clinical data for this compound demonstrates its ability to suppress LH, the available information is older and less comprehensive than that for Ganirelix. The absence of direct head-to-head clinical trials makes a definitive comparison of their LH suppression efficacy challenging. For researchers and drug development professionals, the choice between these or other GnRH antagonists would likely be guided by the more extensive clinical data and favorable preclinical safety profile of newer generation compounds like Ganirelix. Further research, including direct comparative studies, would be beneficial for a more complete understanding of their relative performance.
References
- 1. Ganirelix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concordant suppression of serum immunoreactive luteinizing hormone (LH), follicle-stimulating hormone, alpha subunit, bioactive LH, and testosterone in postmenopausal women by a potent gonadotropin releasing hormone antagonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganirelix and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Proof-of-Concept Clinical Trial of A Single Luteal Use of Long-Acting Gonadotropin-Releasing Hormone Antagonist Degarelix in Controlled Ovarian Stimulation for In Vitro Fertilization: Long Antagonist Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Comparative Analysis of Detirelix Cross-Reactivity: A Focus on Off-Target Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Detirelix, a second-generation gonadotropin-releasing hormone (GnRH) antagonist. The primary focus of this document is to objectively compare its performance with other GnRH antagonists, supported by available experimental data. This analysis is intended to aid researchers and drug development professionals in understanding the selectivity and potential off-target effects of this compound.
This compound, as a GnRH antagonist, exerts its therapeutic effect by competitively binding to GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2] This mechanism is crucial for its use in various hormone-dependent conditions. However, the potential for cross-reactivity with other receptors is a critical aspect of its safety and pharmacological profile. This guide delves into the available data on this compound's interactions with other receptors, with a particular emphasis on histamine receptors, a known area of concern for early-generation GnRH antagonists.[1][3]
Comparative Cross-Reactivity Data
A significant off-target effect observed with first and second-generation GnRH antagonists is the release of histamine.[1][3] The following table summarizes the available quantitative data on the in vitro histamine-releasing potential of this compound in comparison to other GnRH antagonists.
| Compound | Generation | Assay System | ED50 (µg/mL) for Histamine Release | Reference |
| This compound | Second Generation | Rat Peritoneal Mast Cells | 0.21 | [1] |
| RS-26306 | Second Generation | Rat Peritoneal Mast Cells | 17.8 | [1] |
| Degarelix | Third Generation | Ex vivo Human Skin | No significant effect at 3-300 µg/mL | |
| Ganirelix | Third Generation | Ex vivo Human Skin | Moderate, non-significant increase | |
| Abarelix | Second Generation | Ex vivo Human Skin | Significant increase | |
| Cetrorelix | Third Generation | Ex vivo Human Skin | Significant increase |
Note: Direct comparison of ED50 values across different assay systems should be made with caution.
Experimental Protocols
Competitive Radioligand Binding Assay for GnRH Receptor
This protocol outlines a standard method for determining the binding affinity of a test compound, such as this compound, to the GnRH receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., [¹²⁵I]-Buserelin).
-
Test Compound: this compound or other GnRH antagonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 4 mM MgCl₂, and 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of an unlabeled GnRH agonist (e.g., 1 µM Buserelin).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Culture cells expressing the GnRH receptor and harvest them. Lyse the cells and prepare a membrane fraction by differential centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Radioligand and cell membrane preparation.
-
Non-specific Binding: Radioligand, cell membrane preparation, and a high concentration of unlabeled GnRH agonist.
-
Competitive Binding: Radioligand, cell membrane preparation, and varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with cold wash buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Histamine Release Assay from Mast Cells
This protocol describes a method to assess the potential of a compound to induce histamine release from mast cells.
Materials:
-
Cell Source: Isolated rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3).
-
Test Compound: this compound or other GnRH antagonists.
-
Positive Control: A known histamine-releasing agent (e.g., Compound 48/80).
-
Buffer: Tyrode's buffer or another suitable physiological buffer.
-
Histamine Quantification Kit: ELISA-based or fluorometric assay kit for histamine.
-
Instrumentation: Spectrophotometer or fluorometer.
Procedure:
-
Mast Cell Isolation: Isolate peritoneal mast cells from rats by peritoneal lavage. Purify the mast cells using a density gradient centrifugation method.
-
Cell Stimulation: Pre-incubate the purified mast cells in buffer at 37°C. Add varying concentrations of the test compound (this compound), positive control, or buffer (for spontaneous release) to the cell suspension.
-
Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Histamine Measurement: Collect the supernatant and measure the histamine concentration using a commercially available histamine quantification kit according to the manufacturer's instructions.
-
Total Histamine: To determine the total histamine content, lyse a separate aliquot of cells (e.g., by sonication or freeze-thaw cycles) and measure the histamine concentration.
-
Data Analysis: Express the histamine release as a percentage of the total histamine content after subtracting the spontaneous release. Determine the ED50 value (the concentration of the test compound that induces 50% of the maximum histamine release) from the dose-response curve.
Signaling Pathways and Experimental Workflows
Conclusion
The available data indicates that this compound, a second-generation GnRH antagonist, possesses a notable potential for histamine release, a characteristic shared with other early-generation GnRH antagonists. This off-target activity is a significant consideration in its pharmacological profile. In contrast, third-generation antagonists like Degarelix appear to have a more favorable profile in this regard.
It is important to note that the publicly available cross-reactivity data for this compound is limited. Comprehensive screening against a broad panel of receptors would provide a more complete understanding of its selectivity and potential for other off-target effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting and interpreting further comparative studies on this compound and other GnRH antagonists. Such research is essential for the continued development of safer and more effective therapies targeting the GnRH receptor.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Inhibition of follicular development by a potent antagonistic analog of gonadotropin-releasing hormone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gonadotrophin‐releasing hormone antagonists for assisted reproductive technology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Detirelix and GnRH Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gonadotropin-releasing hormone (GnRH) antagonist Detirelix and GnRH agonists. This analysis is supported by experimental data to delineate their respective mechanisms, clinical efficacy, and pharmacokinetic profiles.
Executive Summary
This compound, a GnRH antagonist, and GnRH agonists represent two distinct classes of drugs that modulate the hypothalamic-pituitary-gonadal axis. While both aim to suppress sex hormone levels, their mechanisms of action are fundamentally different, leading to varied clinical characteristics. GnRH agonists, such as leuprolide and goserelin, initially stimulate the GnRH receptors, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), before inducing receptor downregulation and desensitization. In contrast, this compound and other GnRH antagonists competitively block the GnRH receptors, leading to an immediate and rapid suppression of gonadotropin and sex hormone levels without an initial flare-up. This guide will delve into a detailed comparison of these two drug classes, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing the underlying biological pathways.
Mechanism of Action: A Tale of Two Pathways
The divergent clinical effects of this compound and GnRH agonists stem from their opposing interactions with the GnRH receptor on pituitary gonadotroph cells.
GnRH Agonists: The "Flare" and Desensitization
GnRH agonists are synthetic peptides that mimic the action of natural GnRH.[1][2] Upon administration, they bind to GnRH receptors, triggering an initial surge in the secretion of LH and FSH.[2] This "flare effect" can temporarily exacerbate hormone-dependent conditions.[2] However, continuous stimulation by the agonist leads to the downregulation and desensitization of GnRH receptors, ultimately suppressing gonadotropin release and leading to a state of hypogonadism.[1][2][3]
This compound (GnRH Antagonist): Immediate and Competitive Inhibition
This compound is a GnRH antagonist that acts as a competitive inhibitor of the GnRH receptor.[4] It binds directly to the receptor, preventing endogenous GnRH from exerting its effect. This immediate blockade results in a rapid and profound decrease in LH and FSH levels, without the initial stimulatory phase seen with agonists.[1] This direct inhibitory action is a key differentiator in its clinical application.
Signaling Pathways
The binding of GnRH or its analogs to the GnRH receptor initiates a cascade of intracellular signaling events. The diagrams below, generated using the DOT language, illustrate these pathways.
Caption: GnRH Receptor Signaling Pathway.
Caption: Mechanism of Action: Agonist vs. Antagonist.
Comparative Efficacy and Safety
Clinical data comparing this compound and GnRH agonists are presented below. Due to the limited availability of direct head-to-head trials involving this compound, data for another potent GnRH antagonist, Degarelix, is included as a comparator to represent the antagonist class, particularly in the context of prostate cancer.
Table 1: Comparative Efficacy in Endometriosis
| Parameter | This compound (as GnRH Antagonist) | GnRH Agonists (e.g., Goserelin, Leuprolide) |
| Pain Reduction | Significant reduction in pain scores.[5] | Effective in reducing pelvic pain symptoms.[1][2] |
| Lesion Regression | Leads to regression of endometriotic lesions.[5] | Causes regression of endometrial implants.[2] |
| Time to Symptom Relief | Rapid onset of action. | Symptom improvement typically within 4-8 weeks, may have initial worsening.[2] |
| Recurrence after Surgery | Not specifically studied for this compound. Degarelix showed a shorter time to endometrioma disappearance compared to leuprolide (2.4 vs 4.1 months).[6] | Post-operative treatment for 6 months can decrease the risk of recurrence.[7] |
Table 2: Comparative Efficacy in In Vitro Fertilization (IVF)
| Parameter | This compound (as GnRH Antagonist) | GnRH Agonists (e.g., Leuprolide) |
| Prevention of Premature LH Surge | Effective in preventing premature LH surges. | Effective in preventing premature LH surges.[3] |
| Duration of Stimulation | Shorter duration of stimulation compared to long agonist protocols. | Long protocols are associated with a longer period of stimulation.[3][8] |
| Gonadotropin Requirement | Generally requires a lower total dose of gonadotropins. | Higher doses of gonadotropins are often needed in long protocols.[3][8] |
| Clinical Pregnancy Rate | Similar pregnancy rates compared to agonist protocols in some studies. | Long protocols have demonstrated high clinical pregnancy rates.[3][8] |
| Ovarian Hyperstimulation Syndrome (OHSS) Risk | Generally associated with a lower risk of OHSS. | Higher risk of OHSS, especially in high responders. |
Table 3: Comparative Safety Profile
| Adverse Event | This compound / Degarelix (GnRH Antagonist) | GnRH Agonists (e.g., Leuprolide, Goserelin) |
| Injection Site Reactions | More frequent, including pain, erythema, and swelling.[9] | Less frequent. |
| Systemic Side Effects | Primarily related to hypoestrogenism (hot flashes, vaginal dryness, etc.). | Similar hypoestrogenic side effects.[10] |
| Initial Symptom Flare | Absent. | Present, can lead to a temporary worsening of symptoms.[2] |
| Cardiovascular Events | Some studies with Degarelix suggest a lower risk of cardiovascular events compared to agonists, though evidence is mixed.[11] | Some studies have suggested an increased risk of cardiovascular events.[11] |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and GnRH agonists influence their dosing regimens and clinical application.
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | This compound / Degarelix | GnRH Agonists (e.g., Leuprolide, Goserelin) |
| Route of Administration | Subcutaneous injection. | Subcutaneous or intramuscular injection, nasal spray.[10] |
| Onset of Action | Rapid. | Delayed due to the initial stimulatory phase. |
| Half-life | Degarelix has a long terminal half-life of approximately 43 days after a loading dose.[12] | Varies among different agonists and formulations, generally shorter than depot antagonists. The half-life of goserelin solution is 2.3-4.2 hours.[13] |
| Metabolism | Degarelix is subject to peptidic degradation.[14] | Primarily by peptidase degradation.[12] |
| Dosing Frequency | Less frequent with depot formulations (e.g., monthly for Degarelix).[12] | Varies from daily to every few months depending on the formulation.[10] |
Experimental Protocols
GnRH Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or a GnRH agonist) to the GnRH receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the GnRH receptor (e.g., pituitary cells or a recombinant cell line).
-
Assay Setup: In a multi-well plate, add the following to each well:
-
A fixed concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin).
-
Increasing concentrations of the unlabeled test compound.
-
The prepared cell membranes.
-
Control wells should include total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled GnRH analog).
-
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[13]
Caption: GnRH Receptor Binding Assay Workflow.
Measurement of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)
Objective: To quantify the concentration of LH and FSH in serum samples from clinical trials.
Methodology (Enzyme-Linked Immunosorbent Assay - ELISA):
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for LH or FSH.
-
Sample Addition: Add standards, controls, and patient serum samples to the wells.
-
Incubation: Incubate the plate to allow the hormone to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Addition: Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to a different epitope on the hormone.
-
Incubation and Washing: Incubate the plate to allow the detection antibody to bind, followed by another wash step.
-
Substrate Addition: Add a substrate for the enzyme that produces a colored product.
-
Reaction Stoppage: Stop the enzyme-substrate reaction after a defined time.
-
Detection: Measure the absorbance of the colored product using a microplate reader at a specific wavelength.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Determine the concentration of LH or FSH in the patient samples by interpolating their absorbance values on the standard curve.[9]
Caption: ELISA Workflow for LH/FSH Measurement.
Conclusion
This compound and GnRH agonists are effective modulators of the hypothalamic-pituitary-gonadal axis, but their distinct mechanisms of action result in different clinical profiles. GnRH agonists are characterized by an initial "flare" effect followed by receptor desensitization, while this compound, as a GnRH antagonist, provides immediate and competitive receptor blockade, leading to a rapid suppression of gonadotropins and sex steroids. The choice between these agents depends on the specific clinical indication, the desired speed of onset, and the patient's risk profile. For applications where a rapid reduction in hormone levels is crucial and an initial flare is undesirable, GnRH antagonists like this compound offer a significant advantage. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and long-term safety of this compound versus the newer generation of GnRH agonists and antagonists in various therapeutic areas.
References
- 1. medicallabnotes.com [medicallabnotes.com]
- 2. A meta-analysis and systematic review of randomized controlled trials with degarelix versus gonadotropin-releasing hormone agonists for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degarelix vs Goserelin Comparison - Drugs.com [drugs.com]
- 4. Assays for follicle stimulating hormone and luteinising hormone: guidelines for the provision of a clinical biochemistry service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized prospective study of microdose leuprolide versus ganirelix in in vitro fertilization cycles for poor responders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic profile of degarelix for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. linear.es [linear.es]
- 9. Population pharmacokinetic modeling of a subcutaneous depot for GnRH antagonist degarelix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tulipgroup.com [tulipgroup.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. zoladexhcp.com [zoladexhcp.com]
- 14. sceti.co.jp [sceti.co.jp]
In Vitro Bioactivity of Detirelix: A Comparative Guide to GnRH Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assays used to confirm the bioactivity of Detirelix and other gonadotropin-releasing hormone (GnRH) antagonists. This compound is a potent GnRH antagonist designed to suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Its therapeutic potential lies in the management of hormone-dependent conditions. This document details the experimental methodologies for key in vitro bioassays and presents available comparative data for prominent GnRH antagonists.
Mechanism of Action of GnRH Antagonists
GnRH antagonists, including this compound, exert their effects by competitively binding to GnRH receptors on pituitary gonadotroph cells. This binding blocks the endogenous GnRH from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of LH and FSH. Unlike GnRH agonists, which initially cause a surge in gonadotropin levels, antagonists lead to a rapid and dose-dependent suppression of these hormones.
Below is a diagram illustrating the GnRH signaling pathway and the inhibitory action of antagonists.
Comparative In Vitro Bioactivity of GnRH Antagonists
The bioactivity of GnRH antagonists is primarily determined by their binding affinity to the GnRH receptor and their ability to inhibit the functional response triggered by GnRH. These parameters are quantified using in vitro assays, with results typically reported as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Ki), or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
| Antagonist | Assay Type | Cell Line | Parameter | Value (nM) |
| Cetrorelix | Radioligand Binding | - | IC50 | 1.21 |
| Degarelix | Radioligand Binding | - | IC50 | ~1-3 (in vivo potency) |
| Ganirelix | Radioligand Binding | - | - | Data not specified |
| Relugolix | Radioligand Binding | CHO cells | IC50 | 0.33 |
Note: The provided value for Degarelix is based on its in vivo potency, which is comparable to its in vitro potency at the GnRH receptor. Specific in vitro IC50 or Ki values for this compound were not identified in the searched literature.
Key In Vitro Bioactivity Assays
Two primary types of in vitro assays are crucial for confirming the bioactivity of GnRH antagonists like this compound:
-
Competitive Radioligand Binding Assay: This assay measures the affinity of the antagonist for the GnRH receptor.
-
Functional Inhibition Assay: This assay assesses the ability of the antagonist to block the downstream signaling events initiated by GnRH receptor activation, such as calcium mobilization or inositol phosphate production.
Below is a generalized workflow for a competitive radioligand binding assay.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of this compound for the GnRH receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled GnRH agonist or antagonist (e.g., [¹²⁵I]-Buserelin).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled GnRH agonist or antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Detection: Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the GnRH receptor and isolate the membrane fraction by centrifugation. Resuspend the membranes in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Inhibition Assay (Calcium Flux)
Objective: To determine the functional potency (IC50) of this compound in inhibiting GnRH-induced intracellular calcium mobilization.
Materials:
-
Cells: A cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).
-
GnRH Agonist: A standard GnRH agonist (e.g., Buserelin).
-
Test Compound: this compound at various concentrations.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the GnRH receptor-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject a fixed concentration of the GnRH agonist into each well to stimulate the cells.
-
Fluorescence Measurement: Immediately and continuously measure the change in fluorescence intensity over time to capture the intracellular calcium transient.
-
Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal or the area under the curve in the presence of this compound compared to the agonist-only control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
The in vitro bioactivity of GnRH antagonists is a critical determinant of their therapeutic efficacy. While specific quantitative data for this compound in standard receptor binding and functional inhibition assays are not widely published, the methodologies described in this guide provide a robust framework for its evaluation. Comparison with established GnRH antagonists such as Cetrorelix and Relugolix, for which in vitro bioactivity data is available, is essential for characterizing the pharmacological profile of this compound and predicting its clinical performance. Further studies are warranted to generate and publish these crucial in vitro metrics for this compound to allow for a direct and comprehensive comparison with other agents in its class.
A Head-to-Head Comparison of Third-Generation GnRH Antagonists: A Guide for Researchers and Drug Development Professionals
A new wave of gonadotropin-releasing hormone (GnRH) antagonists has emerged, offering significant advancements in the management of hormone-dependent conditions. This guide provides a detailed, data-driven comparison of the leading third-generation GnRH antagonists, including the injectable peptides Cetrorelix and Ganirelix, and the oral non-peptide antagonists Elagolix, Relugolix, and Linzagolix. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance supported by experimental data.
Third-generation GnRH antagonists represent a significant therapeutic evolution, providing rapid and reversible suppression of gonadotropins without the initial hormonal surge characteristic of GnRH agonists.[1][2] This direct mechanism of action makes them valuable tools in assisted reproductive technology (ART) and for the treatment of conditions such as endometriosis, uterine fibroids, and prostate cancer.[3][4][5] This guide delves into a head-to-head comparison of their efficacy, safety, pharmacokinetic profiles, and receptor binding affinities, supported by data from clinical trials and in vitro studies.
Comparative Analysis of Efficacy
The clinical utility of third-generation GnRH antagonists has been demonstrated across various indications. In the realm of in vitro fertilization (IVF), the peptide antagonists Cetrorelix and Ganirelix are widely used to prevent premature luteinizing hormone (LH) surges during controlled ovarian stimulation. For the management of endometriosis-associated pain and heavy menstrual bleeding associated with uterine fibroids, the oral antagonists Elagolix, Relugolix, and Linzagolix have shown significant efficacy.
In Vitro Fertilization (IVF) Outcomes: Cetrorelix vs. Ganirelix
Head-to-head clinical trials have established the comparable efficacy of Cetrorelix and Ganirelix in preventing premature LH surges in IVF protocols.[3][6] Both antagonists lead to similar rates of pregnancy and live births.[6][7] However, some studies suggest a lower incidence of ovarian hyperstimulation syndrome (OHSS) with Cetrorelix compared to Ganirelix.[3][8]
| Parameter | Cetrorelix | Ganirelix | Reference |
| Prevention of Premature LH Surge | Effective | Effective | [6] |
| Clinical Pregnancy Rate | Comparable to Ganirelix | Comparable to Cetrorelix | [3] |
| Live Birth Rate | Comparable to Ganirelix | Comparable to Cetrorelix | [8] |
| Incidence of Moderate to Severe OHSS | 0.1% | 0.7% | [3] |
Endometriosis-Associated Pain Relief: Oral Antagonists
Network meta-analyses of clinical trials have provided comparative data on the efficacy of Elagolix, Relugolix, and Linzagolix in reducing endometriosis-associated pain, including dysmenorrhea and non-menstrual pelvic pain.[9][10][11] Higher doses of these antagonists generally demonstrate greater pain relief.[10][12]
| Antagonist (Dosage) | Efficacy in Reducing Dysmenorrhea | Efficacy in Reducing Non-Menstrual Pelvic Pain | Reference |
| Elagolix (150 mg QD) | Significant reduction vs. placebo | Significant reduction vs. placebo | [1] |
| Elagolix (200 mg BID) | Significant reduction vs. placebo | Significant reduction vs. placebo | [1] |
| Relugolix (40 mg QD with add-back) | Significant reduction vs. placebo | Significant reduction vs. placebo | [13] |
| Linzagolix (75 mg QD) | Significant reduction vs. placebo | Significant reduction vs. placebo | [14] |
| Linzagolix (200 mg QD with add-back) | Significant reduction vs. placebo | Significant reduction vs. placebo | [14] |
Safety and Tolerability Profile
The safety profile of third-generation GnRH antagonists is a critical consideration, particularly concerning hypoestrogenic side effects such as hot flushes and reductions in bone mineral density (BMD).[15][16][17]
Common Adverse Events
The most frequently reported adverse events for oral GnRH antagonists are dose-dependent and include hot flushes and headaches.[9][12] For injectable antagonists, injection site reactions are also common.[7]
| Adverse Event | Elagolix | Relugolix | Linzagolix | Cetrorelix/Ganirelix | Reference |
| Hot Flushes | Dose-dependent increase | Higher rates at 40 mg dose | Dose-dependent increase | Less common than with agonists | [7][9][18] |
| Headache | Higher rates at 150 mg dose | Reported | Reported | Reported | [7][9] |
| Injection Site Reaction | N/A | N/A | N/A | Common | [7] |
Impact on Bone Mineral Density (BMD)
A key safety concern with prolonged use of GnRH antagonists is the potential for decreased BMD due to suppressed estrogen levels.[15][16][17] This has led to the co-administration of "add-back" therapy (estrogen and progestin) with oral antagonists, which has been shown to mitigate bone loss.[4][19]
| Antagonist | Effect on Lumbar Spine BMD (without add-back therapy) | Reference |
| Elagolix (250 mg) | Significant decrease observed | [9] |
| Relugolix (40 mg) | Average loss of 2.1% after 12 weeks | [15] |
| Linzagolix | Dose-dependent decrease | [14] |
Pharmacokinetic and Pharmacodynamic Properties
The pharmacokinetic profiles of third-generation GnRH antagonists differ significantly, particularly between the injectable peptides and the orally active non-peptide molecules.[20]
| Parameter | Cetrorelix | Ganirelix | Elagolix | Relugolix | Linzagolix | Reference |
| Route of Administration | Subcutaneous | Subcutaneous | Oral | Oral | Oral | [3][7][20] |
| Time to Maximum Concentration (Tmax) | ~1-2 hours | ~1-2 hours | ~1.0-1.5 hours | ~2 hours | ~2 hours | [20] |
| Terminal Half-life (t½) | ~62.8 hours (multiple dose) | ~13 hours (single dose) | ~4-6 hours | ~15 hours | ~15 hours | [20] |
| Bioavailability | ~85% | ~91% | High | High (80% for Linzagolix) | High (80%) | [20] |
Receptor Binding Affinity
The in vitro potency of GnRH antagonists is determined by their binding affinity to the GnRH receptor, often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd).[21]
| Antagonist | Receptor Binding Affinity (IC50/Kd) | Cell Line | Assay Type | Reference |
| Cetrorelix | IC50: 1.21 nM | - | Radioligand Binding | [21] |
| Elagolix | Kd: 54 pM | - | Radioligand Binding | [21] |
| Relugolix | IC50: 0.33 nM | CHO cells | Radioligand Binding | [21] |
| Linzagolix | IC50: 36.7 nM | HEK293 cells | Ca2+ Flux Assay | [21] |
Signaling Pathways and Experimental Workflows
The therapeutic effect of GnRH antagonists is achieved through competitive blockade of the GnRH receptor in the pituitary gland, which inhibits the downstream signaling cascade responsible for the release of LH and FSH.
Caption: Simplified GnRH receptor signaling pathway and the mechanism of action of third-generation GnRH antagonists.
The evaluation of these antagonists involves a series of well-defined experimental workflows, from in vitro binding and functional assays to preclinical and clinical studies.
Caption: A generalized experimental workflow for the development and evaluation of GnRH antagonists.
Detailed Experimental Protocols
Radioligand Displacement Binding Assay
This assay quantifies the binding affinity of a test compound to the GnRH receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of the antagonist.
-
Materials:
-
Cell membranes expressing the human GnRH receptor.
-
Radiolabeled GnRH analog (e.g., [125I]-Buserelin).
-
Unlabeled GnRH antagonist (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the unlabeled antagonist in the presence of the cell membranes.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the antagonist concentration to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation.
-
Calcium Flux Functional Assay
This cell-based assay measures the ability of a GnRH antagonist to inhibit the increase in intracellular calcium concentration induced by a GnRH agonist.
-
Objective: To determine the functional potency (IC50) of the antagonist in blocking GnRH receptor signaling.
-
Materials:
-
A cell line stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293).[6]
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
GnRH agonist (e.g., Leuprolide).
-
GnRH antagonist (test compound).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A fluorescence plate reader with an injection system.
-
-
Methodology:
-
Culture the GnRH receptor-expressing cells in a multi-well plate.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the GnRH antagonist.
-
Stimulate the cells with a fixed concentration of a GnRH agonist.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the inhibition of the agonist-induced calcium response and plot against the antagonist concentration to determine the IC50.
-
Conclusion
Third-generation GnRH antagonists offer significant advantages in terms of rapid onset of action and avoidance of a hormonal flare-up compared to agonists. The choice between the available antagonists depends on the specific clinical indication, desired route of administration, and the patient's individual characteristics. The injectable peptide antagonists, Cetrorelix and Ganirelix, are well-established in IVF protocols, with comparable efficacy and safety. The newer oral non-peptide antagonists, Elagolix, Relugolix, and Linzagolix, provide a convenient and effective treatment option for chronic conditions like endometriosis and uterine fibroids, with the co-administration of add-back therapy being crucial for mitigating long-term hypoestrogenic side effects. Further head-to-head comparative studies, particularly between the oral and injectable antagonists, will be valuable in further refining their optimal use in clinical practice.
References
- 1. Pre-IVF treatment with a GnRH antagonist in women with endometriosis (PREGNANT): study protocol for a prospective, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GnRH Antagonist IVF Protocol in PCOS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Safety, pharmacokinetics, and pharmacodynamics of SHR7280, an oral gonadotropin-releasing hormone receptor antagonist, in healthy men: a randomized, double-blind, placebo-controlled phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Pre-IVF Treatment With a GnRH Antagonist in Women With Endometriosis (PREGnant) | Clinical Trials | Yale Medicine [yalemedicine.org]
- 8. Pre-IVF treatment with a GnRH antagonist in women with endometriosis (PREGNANT): study protocol for a prospective, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. goodrx.com [goodrx.com]
- 15. Two-year follow-up study (PRIMROSE 3) to assess bone mineral density in subjects with uterine fibroids completing the PRIMROSE 1 and PRIMROSE 2 linzagolix trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | GnRH Antagonist Protocol Versus GnRH Agonist Long Protocol: A Retrospective Cohort Study on Clinical Outcomes and Maternal-Neonatal Safety [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. bmjopen.bmj.com [bmjopen.bmj.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Detirelix
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling and disposal of Detirelix, a gonadotropin-releasing hormone (GnRH) antagonist. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of the product.
Personal Protective Equipment (PPE)
When working with this compound, especially in its lyophilized powder form, a thorough approach to personal protection is necessary to minimize exposure risks such as inhalation, skin contact, and eye contact.[1] The following personal protective equipment is recommended:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and liquid splashes. Should meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during reconstitution of the lyophilized powder.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves should be changed immediately upon contamination.[1][2] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes.[1][2] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to prevent inhalation of fine particles.[1][2][3] The specific type of respirator should be determined by a risk assessment. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[1] |
Operational Plan: Handling and Storage
Proper handling and storage protocols are crucial for maintaining the stability and efficacy of this compound while ensuring the safety of laboratory personnel.
Receiving and Storage:
-
Lyophilized Peptide: Upon receipt, store the lyophilized this compound at -20°C for long-term stability.[3] For short-term storage of less than two weeks, 4°C is acceptable.[3] The vial should be kept tightly sealed and protected from light.[4]
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature in a desiccator.[3][5] This prevents condensation, which can degrade the peptide.[3]
Handling and Reconstitution:
-
Controlled Environment: Whenever possible, handle the compound in a designated area such as a chemical fume hood or a biological safety cabinet to minimize the risk of inhalation and contamination.[2]
-
Weighing: Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.[3]
-
Reconstitution: Refer to the manufacturer's Certificate of Analysis (COA) for the recommended solvent and concentration. For peptides containing sensitive residues, oxygen-free buffers or the addition of reducing agents may be necessary.[3][5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into single-use vials for storage.[4][6]
Emergency Procedures
In the event of accidental exposure to this compound, follow these emergency procedures:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[2]
-
Eye Contact: Use the nearest eyewash station to flush the eyes continuously for 15 minutes and seek immediate medical attention.[2]
-
Inhalation/Ingestion: Move the affected individual to fresh air immediately and seek medical attention.[2]
-
Spills: Use a chemical spill kit to contain and clean up any spills, ensuring appropriate PPE is worn during the cleanup process.[2]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Segregation: Collect all used vials, contaminated PPE, and other chemical waste in designated and properly labeled hazardous waste containers.[2]
-
Institutional Protocols: Coordinate with your institution's Environmental Health and Safety (EH&S) department for the compliant disposal of hazardous waste.[2] Never dispose of this compound or its waste in the regular trash or down the drain.[2]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
